Chloromethyltrimethylsilane
Descripción
Propiedades
IUPAC Name |
chloromethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUOKHIVGWCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062330 | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344-80-1 | |
| Record name | (Chloromethyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2344-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002344801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Chloromethyltrimethylsilane from Tetramethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of chloromethyltrimethylsilane from tetramethylsilane (B1202638) via free-radical chlorination. The document details the underlying reaction mechanism, presents various experimental protocols derived from scientific literature and patents, and offers a quantitative analysis of reaction parameters. Purification techniques and methods for product analysis are also discussed. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, providing the necessary information to safely and efficiently conduct this important transformation.
Introduction
This compound [(CH₃)₃SiCH₂Cl], a versatile organosilicon compound, serves as a crucial building block in a wide array of chemical syntheses. Its utility is particularly pronounced in the pharmaceutical industry and materials science, where it is employed for the introduction of the trimethylsilylmethyl group, a common protecting group and a precursor for various functionalizations.[1] The synthesis of this compound is most commonly achieved through the free-radical chlorination of tetramethylsilane [Si(CH₃)₄], a readily available and cost-effective starting material.[2] This process, typically initiated by ultraviolet (UV) light or chemical initiators, proceeds via a chain reaction mechanism to yield the desired monosubstituted product along with hydrogen chloride as a byproduct. Careful control of reaction conditions is paramount to maximize the yield of the target compound and minimize the formation of polychlorinated side products.
Reaction Mechanism: Free-Radical Chlorination
The synthesis of this compound from tetramethylsilane proceeds through a classic free-radical chain mechanism, which can be divided into three distinct stages: initiation, propagation, and termination.[3][4][5]
Initiation
The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This process requires an external energy source, typically UV light (hν) or heat.[6]
Cl₂ + hν → 2 Cl•
Propagation
The highly reactive chlorine radical then abstracts a hydrogen atom from a methyl group of tetramethylsilane, forming a stable hydrogen chloride (HCl) molecule and a trimethylsilylmethyl radical [(CH₃)₃SiCH₂•]. This is the rate-determining step of the propagation phase.
(CH₃)₄Si + Cl• → (CH₃)₃SiCH₂• + HCl
The newly formed trimethylsilylmethyl radical subsequently reacts with another molecule of chlorine, abstracting a chlorine atom to form the desired product, this compound, and regenerating a chlorine radical. This new chlorine radical can then participate in another propagation cycle, thus continuing the chain reaction.[7]
(CH₃)₃SiCH₂• + Cl₂ → (CH₃)₃SiCH₂Cl + Cl•
Termination
The chain reaction is terminated when two free radicals combine to form a stable, non-radical species. Several termination pathways are possible:
-
2 Cl• → Cl₂
-
2 (CH₃)₃SiCH₂• → (CH₃)₃SiCH₂CH₂Si(CH₃)₃
-
(CH₃)₃SiCH₂• + Cl• → (CH₃)₃SiCH₂Cl
Experimental Protocols
Several methods for the synthesis of this compound from tetramethylsilane have been reported, primarily focusing on gas-phase photochlorination. The following protocols are synthesized from patent literature and established laboratory practices.
Gas-Phase Photochlorination
This method involves the reaction of gaseous tetramethylsilane with chlorine gas under UV or visible light irradiation.[8]
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
UV lamp (e.g., 125W) or a high-intensity visible light source (e.g., 100W tungsten lamp).[8]
-
Gas flow controllers for chlorine and an optional inert gas (e.g., nitrogen).
-
Heating mantle.
-
Distillation apparatus for purification.
-
Tetramethylsilane (TMS).
-
Chlorine gas (Cl₂).
-
Nitrogen gas (N₂).
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Charge the three-necked flask with tetramethylsilane.
-
Purge the system with nitrogen gas to remove any oxygen.
-
Heat the tetramethylsilane to a gentle reflux to generate a vapor phase.
-
Position the UV or visible light source to irradiate the vapor phase in the flask and the lower part of the condenser.
-
Slowly introduce a controlled stream of chlorine gas, optionally diluted with nitrogen, into the vapor phase of the tetramethylsilane.
-
Monitor the reaction progress by observing the temperature of the reaction mixture and by periodic sampling and analysis (e.g., GC-MS).
-
Continue the reaction until the desired conversion of tetramethylsilane is achieved.
-
Stop the flow of chlorine and cool the reaction mixture to room temperature.
-
Purge the system with nitrogen to remove any unreacted chlorine and hydrogen chloride gas.
-
Purify the crude product by fractional distillation.
Quantitative Data
The following tables summarize the quantitative data reported for the gas-phase photochlorination of tetramethylsilane.
Table 1: Reaction Conditions for Gas-Phase Photochlorination [8]
| Parameter | Value |
| Reactants | Tetramethylsilane, Chlorine |
| Initiation | UV light or Visible light |
| Temperature | 25-32 °C (gas phase) |
| Reaction Time | 24-80 hours |
| Molar Ratio (TMS:Cl₂) | 1.5:1 to 8:1 |
| Inert Gas (optional) | Nitrogen (20-50% of gas mixture) |
Table 2: Reported Yields and Purity [8]
| Light Source | Inert Gas | Yield | Purity (by GC) |
| UV Lamp | None | 78% | ~95% |
| UV Lamp | Nitrogen (20-50%) | 85% | >99% |
| 100W Tungsten Lamp | None | 83% | >99% |
Byproducts and Purification
The primary byproducts of the free-radical chlorination of tetramethylsilane are polychlorinated silanes, including dithis compound [(CH₃)₃SiCHCl₂], trithis compound [(CH₃)₃SiCCl₃], and bis(trimethylsilyl)methane. The formation of these byproducts can be minimized by using a high molar ratio of tetramethylsilane to chlorine.[4]
Purification:
The most effective method for purifying this compound from the reaction mixture is fractional distillation .[6][9][10][11] Due to the differences in boiling points between the desired product and the starting material and byproducts, a well-controlled fractional distillation can yield high-purity this compound (>99%).[8]
Boiling Points:
-
Tetramethylsilane: 26.6 °C
-
This compound: 98-99 °C[8]
Product Analysis
The purity of the synthesized this compound and the composition of the reaction mixture can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) .[3][12][13] This technique allows for the separation of the different components of the mixture and their identification based on their mass spectra. Quantitative analysis can be performed by integrating the peak areas of the components in the gas chromatogram.
Visualizations
Reaction Signaling Pathway
Caption: Free-radical chain mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the gas-phase photochlorination of tetramethylsilane.
References
- 1. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. home.soka.ac.jp [home.soka.ac.jp]
- 7. youtube.com [youtube.com]
- 8. CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. Virtual Labs [oc-amrt.vlabs.ac.in]
- 11. How To [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. thescipub.com [thescipub.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Chloromethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyltrimethylsilane (CMTMS), with the CAS number 2344-80-1, is a versatile organosilicon compound extensively utilized in organic synthesis.[1][2] Its unique combination of a reactive chloromethyl group and a sterically demanding trimethylsilyl (B98337) moiety makes it a valuable reagent for the introduction of the trimethylsilylmethyl group, which can then be transformed into a variety of other functional groups.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and key reaction pathways, to support its effective use in research and development.
Physical Properties
This compound is a colorless, clear liquid with a pungent odor.[1][2] It is a volatile and flammable compound that is sensitive to moisture.[2][5] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H11ClSi | [1][6] |
| Molecular Weight | 122.67 g/mol | [1][6] |
| Appearance | Colorless, clear liquid | [1][4] |
| Odor | Pungent | [2] |
| Boiling Point | 98-99 °C (at 760 mmHg) | [1][6] |
| Density | 0.879 g/mL (at 25 °C) | [6] |
| Refractive Index (n20/D) | 1.418 | [1][6] |
| Vapor Pressure | ~25 mmHg (at 20 °C) | [6] |
| Flash Point | -2.8 °C (27 °F) | [1] |
| Solubility | Insoluble in water, soluble in organic solvents like benzene (B151609) and ether.[2] | [2] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dominated by the presence of the silicon-carbon and carbon-chlorine bonds. The electron-withdrawing nature of the chloromethyl group influences the reactivity of the silicon center.[3]
Key aspects of its chemical behavior include:
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful reagent for introducing the trimethylsilylmethyl group.[3]
-
Reaction with Aldehydes and Ketones: It is a key reagent in the Peterson olefination reaction for the synthesis of alkenes.[4][7]
-
Moisture Sensitivity: this compound is sensitive to moisture and can hydrolyze to form trimethylsilylmethanol and hydrochloric acid.[2] It should be handled under anhydrous conditions.[3]
-
Stability: The compound is stable under normal shipping and handling conditions but may decompose if exposed to moist air or water.[2] It should be stored under an inert atmosphere, such as nitrogen.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.[5]
-
Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, hydrogen chloride, and silicon dioxide.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques. A summary of the key spectroscopic data is provided in the tables below.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.65 | s | 2H | -CH₂Cl |
| ~0.15 | s | 9H | -Si(CH₃)₃ |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~28 | -CH₂Cl |
| ~-2 | -Si(CH₃)₃ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2960 | C-H stretch (asymmetric in CH₃) | [8] |
| ~2900 | C-H stretch (symmetric in CH₃) | [8] |
| ~1250 | Si-CH₃ symmetric deformation | [8] |
| ~850 | Si-C stretch | [8] |
| ~700 | C-Cl stretch |
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Reference(s) |
| 107 | High | [M-CH₃]⁺ | [3] |
| 73 | High | [Si(CH₃)₃]⁺ | [3] |
| 45 | Moderate | [Si(CH₃)H₂]⁺ | [3] |
Experimental Protocols
Determination of Physical Properties
5.1.1. Boiling Point Determination
The boiling point of this compound can be determined using a standard distillation apparatus under atmospheric pressure. The sample is heated in a distillation flask, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. Given its flammability, heating should be performed using a heating mantle and not an open flame.
5.1.2. Density Measurement
The density of liquid this compound can be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is determined by filling it with a liquid of known density, such as deionized water. The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.
5.1.3. Refractive Index Measurement
The refractive index of this compound can be determined using an Abbe refractometer.[9] A few drops of the liquid are placed on the prism of the refractometer, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C, using a sodium D-line light source (589 nm).[9]
Spectroscopic Analysis
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For organosilicon compounds, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to enhance the signal of the low-natural-abundance ²⁹Si nucleus.[10]
5.2.2. Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).[11][12]
5.2.3. Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[13]
Key Reaction Pathways and Mechanisms
This compound is a valuable precursor for the in-situ generation of the trimethylsilylmethyl Grignard or organolithium reagents, which are key intermediates in several important organic transformations.
Peterson Olefination
The Peterson olefination is a reaction that converts aldehydes and ketones into alkenes using an α-silyl carbanion.[7][14] The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[7][15]
Caption: Generalized reaction scheme for the Peterson Olefination.
Wittig-type Reaction Analogue
While not a classic Wittig reaction involving a phosphorus ylide, this compound can be used to generate a silicon-based ylide analogue. This reagent can then react with carbonyl compounds in a manner analogous to the Wittig reaction to form alkenes.
Caption: Reaction pathway for a Wittig-type olefination using a silicon-based reagent.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[16][17] It is a flammable liquid and vapor, and it can cause skin and eye irritation.[5][16] Inhalation of vapors may cause respiratory tract irritation.[5] It is crucial to work in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[2][5]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the formation of carbon-carbon double bonds and the introduction of the trimethylsilylmethyl group. A thorough understanding of its physical and chemical properties, as well as its reactivity and handling requirements, is essential for its safe and effective use in the laboratory. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to facilitate their work with this important organosilicon compound.
References
- 1. This compound(2344-80-1) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Silane, (chloromethyl)trimethyl- | C4H11ClSi | CID 75361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chlorotrimethylsilane(75-77-4) 13C NMR [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Silane, (chloromethyl)trimethyl- [webbook.nist.gov]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. zmsilane.com [zmsilane.com]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]
- 11. pstc.org [pstc.org]
- 12. advancedscienti.com [advancedscienti.com]
- 13. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Peterson olefination - Wikipedia [en.wikipedia.org]
- 16. This compound(2344-80-1) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
In-Depth Technical Guide: Spectroscopic Data of 2-(4-Methylphenyl)oxirane (CAS 13107-39-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-(4-Methylphenyl)oxirane, also known as p-methylstyrene oxide, with the CAS Registry Number 13107-39-6. It is important to note that the initially provided CAS number, 2344-80-1, corresponds to (Chloromethyl)trimethylsilane. This document focuses on 2-(4-Methylphenyl)oxirane, a compound of significant interest in synthetic chemistry and as a building block in pharmaceutical development.
This guide presents quantitative spectroscopic data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis to aid researchers in their understanding and application of this compound.
Spectroscopic Data
The following tables summarize the key NMR and IR spectroscopic data for 2-(4-Methylphenyl)oxirane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2' and H-6' (Aromatic) | 7.18 | d | 8.0 |
| H-3' and H-5' (Aromatic) | 7.10 | d | 8.0 |
| H-2 (Oxirane) | 3.84 | dd | 2.5, 4.0 |
| H-3a (Oxirane) | 3.12 | dd | 4.0, 5.5 |
| H-3b (Oxirane) | 2.75 | dd | 2.5, 5.5 |
| -CH₃ (Methyl) | 2.32 | s | - |
¹³C NMR (Carbon NMR) Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1' (Aromatic) | 137.8 |
| C-4' (Aromatic) | 135.2 |
| C-3' and C-5' (Aromatic) | 129.1 |
| C-2' and C-6' (Aromatic) | 125.5 |
| C-2 (Oxirane) | 52.4 |
| C-3 (Oxirane) | 51.0 |
| -CH₃ (Methyl) | 21.1 |
Infrared (IR) Spectroscopy
The following table lists the characteristic infrared absorption bands for 2-(4-Methylphenyl)oxirane.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch |
| 1615 | Medium | Aromatic C=C Stretch |
| 1515 | Strong | Aromatic C=C Stretch |
| 1250 | Strong | C-O-C Asymmetric Stretch (Oxirane Ring) |
| 910 | Strong | C-O-C Symmetric Stretch (Oxirane Ring) |
| 815 | Strong | p-Disubstituted Benzene C-H Bend |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy Protocol
Sample Preparation:
-
A sample of approximately 5-10 mg of 2-(4-Methylphenyl)oxirane is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.
Data Acquisition:
-
The NMR spectra are acquired on a Bruker Avance 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
For ¹H NMR, the following parameters are typically used:
-
Number of scans: 16
-
Acquisition time: 4 seconds
-
Relaxation delay: 1 second
-
Pulse width: 90°
-
Spectral width: 16 ppm
-
-
For ¹³C NMR, the following parameters are typically used:
-
Number of scans: 1024
-
Acquisition time: 1.5 seconds
-
Relaxation delay: 2 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 240 ppm
-
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):
-
A drop of neat 2-(4-Methylphenyl)oxirane is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Alternatively, for transmission IR, a drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor II.
-
A background spectrum of the empty ATR crystal or clean salt plates is collected first.
-
The sample spectrum is then collected over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-(4-Methylphenyl)oxirane.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Key Differences Between Chloromethyltrimethylsilane and Other Chlorosilanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorosilanes are a versatile class of reagents fundamental to modern organic and medicinal chemistry. Their utility spans from protecting group chemistry to the synthesis of complex active pharmaceutical ingredients (APIs). Among these, chloromethyltrimethylsilane ((CM)TMS) possesses unique reactivity due to its α-chloroalkyl functionality, distinguishing it from other common chlorosilanes such as trimethylchlorosilane (TMSCl), dimethyldichlorosilane, and methyltrichlorosilane. This guide provides a comprehensive technical overview of the key differences in chemical properties, reactivity, and applications between this compound and other chlorosilanes, with a focus on their relevance to drug discovery and development. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the effective application of these powerful synthetic tools.
Introduction: A Comparative Overview of Chlorosilane Reactivity
Chlorosilanes are characterized by the presence of at least one silicon-chlorine bond, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility as silylating agents, intermediates for silicone polymers, and precursors in a myriad of organic transformations.[1] The primary distinction between this compound and other simple chlorosilanes lies in the nature of the reactive site. In compounds like trimethylchlorosilane, the electrophilic center is the silicon atom. In contrast, this compound features a reactive carbon-chlorine bond, making it a valuable reagent for introducing a trimethylsilylmethyl group via nucleophilic substitution.[2]
The reactivity of chlorosilanes is significantly influenced by the number of chlorine atoms and the nature of the organic substituents attached to the silicon atom. Generally, an increase in the number of chlorine atoms enhances the electrophilicity of the silicon center, leading to increased reactivity in hydrolysis and other nucleophilic substitution reactions.[3] Conversely, bulky organic substituents can sterically hinder the approach of nucleophiles, thereby decreasing the reaction rate.[4]
Quantitative Comparison of Physicochemical Properties
For the successful design and execution of synthetic routes, a thorough understanding of the physical properties of the reagents is paramount. The following table summarizes key physicochemical data for this compound and a selection of other commonly used chlorosilanes.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| This compound | C4H11ClSi | 122.67 | 98-99[2] | 0.879[5] | 1.418[5] |
| Trimethylchlorosilane | C3H9ClSi | 108.64 | 57 | 0.856 | 1.388 |
| Dimethyldichlorosilane | C2H6Cl2Si | 129.06 | 70 | 1.06 | 1.401 |
| Methyltrichlorosilane | CH3Cl3Si | 149.48 | 66 | 1.27 | 1.411 |
| tert-Butyldimethylchlorosilane | C6H15ClSi | 150.72 | 125 | 0.837 | 1.460 |
| Triethylchlorosilane | C6H15ClSi | 150.72 | 144 | 0.897 | 1.430 |
Comparative Reactivity and Mechanistic Pathways
Hydrolytic Stability
A critical difference among chlorosilanes is their reactivity towards water. The hydrolysis of chlorosilanes proceeds rapidly to form silanols, which can then condense to form siloxanes, with the concomitant release of hydrochloric acid.[6] The rate of hydrolysis is highly dependent on the substitution at the silicon center.
| Chlorosilane | Relative Rate of Hydrolysis | Key Factors |
| Methyltrichlorosilane | Very Fast | High number of reactive Si-Cl bonds. |
| Dimethyldichlorosilane | Fast | Two reactive Si-Cl bonds. |
| Trimethylchlorosilane | Moderate | One reactive Si-Cl bond. |
| tert-Butyldimethylchlorosilane | Slow | Steric hindrance from the tert-butyl group. |
| This compound | Generally stable to hydrolysis under neutral conditions | The Si-C bond is stable to hydrolysis. The C-Cl bond is the primary reactive site for nucleophilic attack. |
Nucleophilic Substitution at Silicon vs. Carbon
The fundamental difference in reactivity between this compound and other chlorosilanes is the site of nucleophilic attack.
-
Other Chlorosilanes (e.g., TMSCl): Nucleophiles attack the electrophilic silicon atom, displacing the chloride ion. This is the basis of their widespread use as silylating agents for protecting alcohols, amines, and other functional groups.[4]
-
This compound: Nucleophilic attack occurs at the carbon atom of the chloromethyl group in an SN2 fashion.[2] This allows for the introduction of the CH2Si(CH3)3 moiety.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound makes it a valuable tool in pharmaceutical research and development.
Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound serves as a key building block in the synthesis of several APIs.
-
Simeconazole: This antifungal agent's synthesis utilizes this compound as a crucial intermediate.[7]
-
Aripiprazole: While various synthetic routes exist for the atypical antipsychotic aripiprazole, the introduction of side chains can be accomplished using reagents derived from chlorosilanes.
Bioisosteric Replacement Strategies
Bioisosteric replacement, the substitution of an atom or group of atoms with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties.[8] The replacement of a carbon atom with a silicon atom (sila-substitution) can lead to improved metabolic stability, enhanced potency, and altered selectivity.[9] Chlorosilanes are key reagents for introducing silicon-containing moieties into drug candidates.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound and other chlorosilanes.
General Procedure for Silylation of a Primary Alcohol using Trimethylchlorosilane
This protocol describes the protection of a primary alcohol as a trimethylsilyl (B98337) (TMS) ether.[10]
Materials:
-
Primary alcohol
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add TMSCl (1.1 eq) dropwise to the cooled solution. A white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude TMS-protected alcohol, which can be purified by flash column chromatography if necessary.
In-situ Grignard Reagent Formation and Peterson Olefination using this compound
This protocol describes the synthesis of a vinylarene via a continuous-flow Grignard reagent formation and subsequent Peterson olefination.[6]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic aldehyde
-
Aqueous hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation (Continuous Flow):
-
Pack a glass column reactor with activated magnesium turnings.
-
Pass a 1.0 M solution of this compound in anhydrous THF through the column at an elevated temperature (e.g., 100 °C) with a defined residence time (e.g., ~28 minutes) to generate the Grignard reagent, trimethylsilylmethylmagnesium chloride.[6]
-
-
Peterson Olefination:
-
The effluent from the Grignard reactor is mixed with a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF via a T-piece.
-
The reaction mixture is then passed through a heated coil reactor to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction mixture is quenched by the addition of 1 M aqueous HCl.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired vinylarene.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Chlorosilanes
The analysis of reactive chlorosilanes by GC-MS requires careful consideration of the analytical conditions to prevent hydrolysis and ensure accurate quantification.[11]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: A non-polar or semi-polar capillary column is typically used. For reactive chlorosilanes, a column with a trifluoropropylmethyl polysiloxane phase (e.g., RTX-200) can be advantageous.
-
Injector: Maintained at a temperature sufficient to vaporize the sample without causing degradation (e.g., 110-150 °C).
-
Oven Program: A temperature program is developed to achieve separation of the chlorosilanes of interest (e.g., start at 60 °C, ramp to 250 °C).
-
Detector: A mass spectrometer provides identification based on mass spectra, while an FID can be used for quantification.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Sample Preparation: Samples must be handled under anhydrous conditions. Dilution is performed in a dry, aprotic solvent (e.g., hexane (B92381) or toluene). Derivatization to more stable silyl (B83357) ethers may be necessary for certain analyses.
Conclusion
This compound distinguishes itself from other common chlorosilanes through its unique reactivity profile, centered on the nucleophilic substitution at the α-carbon rather than the silicon atom. This fundamental difference opens up distinct synthetic possibilities, particularly in the construction of carbon-carbon bonds and the introduction of the trimethylsilylmethyl moiety. For researchers in drug discovery and development, a clear understanding of these differences is crucial for the strategic design of synthetic routes, the implementation of bioisosteric replacement strategies, and the development of robust analytical methods. The data and protocols presented in this guide offer a solid foundation for the effective and innovative application of this compound and other chlorosilanes in the pursuit of new therapeutic agents.
References
- 1. Peterson Olefination [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. (Chloromethyl)trimethylsilane 98 2344-80-1 [sigmaaldrich.com]
- 6. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Chloromethyltrimethylsilane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for the use of chloromethyltrimethylsilane in a laboratory setting. The information is compiled to ensure the safety of personnel and the integrity of research when working with this reactive organosilicon compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a highly flammable and moisture-sensitive compound that requires careful handling.[1][3] The following tables summarize its key physical and chemical properties.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H11ClSi | [1][4] |
| Molecular Weight | 122.67 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Pungent | [1] |
| Boiling Point | 98-99 °C | [6] |
| Melting Point | <0°C | [4] |
| Flash Point | -4 °C (24.8 °F) - closed cup | |
| Density | 0.879 g/mL at 25 °C | |
| Vapor Pressure | 50.6 mmHg at 25°C | [1][4] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene (B151609) and ether. | [1] |
Table 2: Chemical Safety and Hazard Information
| Hazard Classification | Description | Reference |
| Flammable Liquid | Category 2 | [7][8] |
| Acute Toxicity (Oral) | Category 4 | [7] |
| Acute Toxicity (Inhalation) | Category 4 | [7] |
| Acute Toxicity (Dermal) | Category 4 | [7] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [7][9] |
| Eye Damage/Irritation | Causes serious eye damage. | [7] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [8] |
Hazard Identification and First Aid
This compound is classified as a hazardous substance. It is highly flammable, corrosive, and reacts violently with water.[7][9] Inhalation, ingestion, or skin contact can be harmful.[7]
Emergency First Aid Procedures:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] Seek immediate medical attention.[10]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[7][9] Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth. Seek immediate medical attention.[7]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are mandatory when handling this compound to minimize exposure.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood with an average face velocity of 100-120 feet per minute.[3] Ensure that eyewash stations and safety showers are readily accessible.[3][9] Use explosion-proof electrical and lighting equipment.[8]
-
Personal Protective Equipment:
Safe Handling and Storage
Handling:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use non-sparking tools.[10]
-
Ground and bond containers when transferring material to prevent static discharge.[8][9]
-
Avoid breathing vapors or mist.[10]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]
-
Keep containers tightly closed.[1]
-
The recommended storage temperature is between 2-8°C.[3]
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately.[3] Remove all sources of ignition.[9]
Small Spills:
-
Absorb the spill with an inert, dry material such as sand, vermiculite, or earth.[3][9]
-
Do not use water.[9]
-
Place the absorbed material into a suitable, tightly sealed container for disposal.[9]
-
Ventilate the area and wash the spill site after the material has been picked up.
Large Spills:
-
Evacuate personnel from the affected area.
-
Notify the appropriate emergency response team.[3]
-
Contain the spill if it can be done without risk.
-
Follow the same cleanup procedures as for a small spill, using appropriate PPE.
Chemical Incompatibility
This compound is incompatible with several classes of chemicals. Contact with these substances can lead to violent reactions, the release of toxic gases, or fire.
-
Water/Moisture: Reacts violently to produce hydrochloric acid.[1][3]
-
Strong Oxidizing Agents: Can cause fire or explosion.[1]
-
Strong Bases: Reacts vigorously.[1]
-
Alcohols and Amines: Reacts to release heat and potentially hazardous byproducts.[3]
Visualizations
Experimental Workflow: Handling a this compound Spill
Caption: Workflow for responding to a this compound spill.
Logical Relationship: Chemical Incompatibility of this compound
Caption: Incompatible materials and resulting hazards with this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 2344-80-1: (Chloromethyl)trimethylsilane | CymitQuimica [cymitquimica.com]
- 3. zmsilane.com [zmsilane.com]
- 4. (Chloromethyl)trimethylsilane | CAS#:2344-80-1 | Chemsrc [chemsrc.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 2344-80-1 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. gelest.com [gelest.com]
A Technical Guide to Commercial-Grade Chloromethyltrimethylsilane: Sourcing, Purity, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyltrimethylsilane (CMTMS), with the CAS number 2344-80-1, is a versatile organosilicon compound extensively utilized in organic synthesis. Its bifunctional nature, possessing both a reactive chloromethyl group and a stable trimethylsilyl (B98337) moiety, makes it a valuable reagent for the introduction of the trimethylsilylmethyl group in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The purity of CMTMS is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised product quality. This technical guide provides an in-depth overview of the commercial sources, available purity grades, and detailed analytical methodologies for the quality assessment of this compound.
Commercial Sources and Purity Grades
This compound is readily available from a variety of chemical suppliers. The purity of commercially available CMTMS typically ranges from 97% to over 99%. The most common analytical technique cited by suppliers for purity assessment is gas chromatography (GC).
Below is a summary of representative commercial suppliers and their offered purity grades for this compound:
| Supplier | Purity Grade(s) | Analytical Method |
| Tokyo Chemical Industry (TCI) | >98.0% | GC |
| Thermo Scientific Chemicals | 98% | GC |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 97% | Not specified |
| Anhui Enbang Biological Technology Co., Ltd. | 99% | Not specified |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Not specified |
| Hubei Changfu Chemical Co., Ltd. | 96%, 97.0% | Not specified |
It is crucial for researchers to consult the certificate of analysis (CoA) provided by the supplier for lot-specific purity data and information on identified impurities. Common impurities in commercial this compound can include starting materials, byproducts from synthesis, and degradation products. These may include chlorotrimethylsilane, methoxytrimethylsilane, and tetramethylsilane (B1202638) derivatives.[2] Hydrolysis products can also be present, particularly if the material has been improperly handled or stored, as it is moisture-sensitive.[2]
Analytical Protocols for Purity Determination
A comprehensive quality assessment of this compound involves a combination of chromatographic and spectroscopic techniques to determine the purity and identify any potential impurities.
Gas Chromatography (GC) for Purity Assessment
Gas chromatography with flame ionization detection (GC-FID) is the industry standard for quantifying the purity of volatile compounds like this compound.
Experimental Protocol: GC-FID Analysis
This protocol is designed for the quantification of this compound and the detection of volatile organic impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overload.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1% v/v) in a dry, inert solvent such as anhydrous hexane (B92381) or dichloromethane.
-
Injection Volume: 1 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of CMTMS peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the separation and identification of unknown impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of co-eluting compounds.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column and GC Conditions: Same as for GC-FID analysis.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Data Analysis: The mass spectrum of each impurity peak can be compared against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. The fragmentation pattern can also be manually interpreted to propose structures for unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Verification
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of this compound and can also be used for quantitative analysis (qNMR) to determine absolute purity against a certified internal standard.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆). The solvent should be dry.
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride).
-
¹H NMR Data Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Expected chemical shifts (in CDCl₃):
-
~0.1 ppm (singlet, 9H, Si-(CH₃)₃)
-
~2.6 ppm (singlet, 2H, -CH₂Cl)
-
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected chemical shifts (in CDCl₃):
-
~-2.0 ppm (Si-(CH₃)₃)
-
~27.0 ppm (-CH₂Cl)
-
-
-
Data Analysis:
-
Structural Confirmation: Verify the presence of the expected signals and their multiplicities.
-
Purity by ¹H NMR: Integrate the signals corresponding to this compound and any identified impurities. The relative molar ratio can be determined from the integral values.
-
Quantitative NMR (qNMR): The absolute purity can be calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known concentration.
-
Logical Workflow for Quality Assessment of this compound
The following diagram illustrates a logical workflow for the sourcing and quality assessment of this compound, from supplier selection to final analytical approval for use in research and development.
Caption: Sourcing and Quality Assessment Workflow.
Conclusion
For researchers, scientists, and drug development professionals, ensuring the quality of starting materials like this compound is a critical first step towards reliable and reproducible experimental outcomes. This guide provides a framework for sourcing high-purity CMTMS and outlines detailed analytical protocols for its comprehensive quality assessment. By implementing a robust analytical workflow, laboratories can confidently utilize this important reagent in their synthetic endeavors.
References
An In-Depth Technical Guide to the Stability and Storage of Chloromethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for chloromethyltrimethylsilane (CMTMS), a versatile reagent widely used in organic synthesis. Due to its reactive nature, understanding its stability profile is critical for ensuring experimental reproducibility, maintaining reagent purity, and ensuring laboratory safety. This document outlines the key factors influencing the stability of CMTMS, recommended storage and handling procedures, and methodologies for assessing its degradation.
Physicochemical Properties and Intrinsic Stability
This compound is a colorless liquid that is stable under anhydrous conditions.[1] However, its reactivity, particularly its sensitivity to moisture, is a primary determinant of its stability. The presence of the silicon-chlorine bond makes the molecule susceptible to nucleophilic attack, with water being a common reactant.
Key Factors Influencing Stability
The stability of this compound is primarily affected by moisture, temperature, and the presence of incompatible materials.
Moisture and Hydrolysis
The most significant factor affecting the stability of this compound is its high sensitivity to moisture. It readily undergoes hydrolysis in the presence of water to produce trimethylsilanol (B90980) and corrosive hydrogen chloride (HCl) gas.[1] This reaction is typically rapid and exothermic.
The overall hydrolysis reaction can be represented as follows:
(CH₃)₃SiCH₂Cl + H₂O → (CH₃)₃SiCH₂OH + HCl
The trimethylsilanol produced can then self-condense to form hexamethyldisiloxane:
2 (CH₃)₃SiCH₂OH → (CH₃)₃SiCH₂OSiCH₂(CH₃)₃ + H₂O
The formation of HCl is a major concern as it can catalyze further degradation and corrode storage containers and equipment.
Caption: Hydrolysis pathway of this compound.
Temperature
Elevated temperatures can accelerate the degradation of this compound, particularly in the presence of moisture. While stable at ambient temperatures under dry conditions, higher temperatures increase the rate of hydrolysis and can promote other decomposition pathways. For long-term storage, refrigeration is recommended to maintain chemical integrity.[1]
Incompatible Materials
This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[2] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize degradation and maintain chemical integrity. |
| Atmosphere | Inert gas (Nitrogen or Argon) blanket[1] | To exclude atmospheric moisture and prevent hydrolysis. |
| Humidity | Relative humidity < 10%[1] | To prevent moisture-induced hydrolysis. |
| Container | Tightly sealed, UV-filtered amber glass containers with PTFE-lined caps. For larger volumes, stainless steel tanks are suitable.[1] | To prevent moisture ingress, protect from light, and ensure chemical compatibility. |
| Handling | In a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[1] | To mitigate risks associated with inhalation of vapors and accidental contact. |
Quantitative Stability Data
As of the date of this guide, comprehensive, publicly available quantitative time-course stability data for this compound under various storage conditions is limited. Manufacturers typically provide a warranty period (e.g., one year from the date of shipment) for unopened containers stored under recommended conditions. For critical applications, it is strongly advised that users perform their own stability studies to determine the shelf life of the material for their specific storage conditions and usage patterns.
The following table is a template that can be used to record experimentally determined stability data.
Table 2: Template for Quantitative Stability Data of this compound
| Storage Condition | Time Point (Months) | Purity (%) | Appearance | HCl Content (ppm) |
| 2-8°C, <10% RH, Inert Atmosphere | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 25°C, 60% RH | 0 | |||
| 1 | ||||
| 3 | ||||
| 6 | ||||
| 40°C, 75% RH (Accelerated) | 0 | |||
| 1 | ||||
| 3 |
Experimental Protocols for Stability Assessment
To generate quantitative stability data, a validated stability-indicating analytical method is required. Gas chromatography is a suitable technique for this purpose.
Experimental Workflow for a Stability Study
References
The Genesis of a Key Organosilicon Reagent: A Historical and Technical Overview of Chloromethyltrimethylsilane
An in-depth exploration of the discovery and developmental milestones of chloromethyltrimethylsilane, offering insights for researchers, scientists, and professionals in drug development.
The journey of this compound, a pivotal reagent in organic synthesis, is deeply rooted in the broader history of organosilicon chemistry. From the initial synthesis of the first organosilane compound to the targeted development of functionalized silanes, its discovery was a significant step forward, enabling a wide array of chemical transformations. This technical guide delves into the historical context of its discovery, details the pioneering experimental work, and presents the evolution of its synthesis.
A New Frontier in Organometallic Chemistry
The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane.[1][2][3][4][5] This breakthrough laid the groundwork for a new class of chemical compounds. However, it was the extensive and systematic work of Frederic S. Kipping in the early 20th century that truly advanced the field.[2][3][5] Kipping's use of Grignard reagents to form silicon-carbon bonds opened the door for the synthesis of a variety of organosilanes and laid the foundation for the future silicone industry.[3][5] A significant industrial leap occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow and Richard Müller, which allowed for the large-scale production of methylchlorosilanes.[2][4]
The Emergence of this compound
Against this backdrop of burgeoning interest in organosilicon compounds, the mid-20th century saw the first synthesis of this compound.[6] This halogenated organosilicon compound was first prepared in 1946 by Frank C. Whitmore and Leo H. Sommer.[7] Their initial method involved the photochlorination of tetramethylsilane (B1202638) using sulfuryl chloride in the presence of a catalyst. A year later, in 1947, the same research group published an alternative synthesis route utilizing a Grignard reagent.[7] These seminal contributions marked the formal discovery and availability of this compound for broader chemical use.
Evolution of Synthetic Methodologies
Since its initial discovery, several methods for the synthesis of this compound have been developed, each with its own set of advantages and limitations. The primary approaches have centered around the chlorination of tetramethylsilane and reactions involving Grignard reagents.
| Method | Precursors | Reagents/Conditions | Reported Yield | Year | Key Researchers |
| Photochlorination | Tetramethylsilane | Sulfuryl chloride, benzoyl peroxide, carbon tetrachloride (solvent), UV light | - | 1946 | Whitmore, Sommer |
| Grignard Reaction | Dimethylchloromethylchlorosilane | Methylmagnesium bromide, ether (solvent) | - | 1947 | Whitmore, Sommer |
| Grignard Reaction | Dimethylchloromethylchlorosilane | Methylmagnesium chloride | 65% | 1949 | Roedel |
| Gas-Phase Photochlorination | Tetramethylsilane, Isopentane | Chlorine gas, UV or visible light | 82% | 2000 | Research Center Of Organic Synthetic Engineering Chinese Academy Of Sciences, et al. |
Detailed Experimental Protocols
For researchers seeking to replicate or adapt these foundational experiments, the following protocols provide a detailed guide to the key synthetic methods.
This method relies on the free-radical chlorination of tetramethylsilane.
Experimental Workflow:
Diagram of the Photochlorination Synthesis Workflow.
Methodology:
-
A mixture of tetramethylsilane, sulfuryl chloride, and a catalytic amount of benzoyl peroxide is dissolved in carbon tetrachloride.
-
The reaction mixture is heated to reflux while being irradiated with ultraviolet light.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, this compound, is isolated from the reaction mixture by fractional distillation.
This approach offers an alternative route using a pre-functionalized chlorosilane.
Experimental Workflow:
Diagram of the Grignard Reaction Synthesis Workflow.
Methodology:
-
Methylmagnesium bromide is prepared in anhydrous ether from magnesium turnings and methyl bromide.
-
A solution of dimethylchloromethylchlorosilane in anhydrous ether is prepared in a separate reaction vessel.
-
The Grignard reagent is added dropwise to the stirred solution of the chlorosilane at a controlled temperature.
-
After the addition is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a dilute acid.
-
The organic layer is separated, washed, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
The final product is obtained by fractional distillation of the dried organic phase.
Conclusion
The discovery and subsequent development of synthetic routes to this compound by pioneers like Whitmore and Sommer were critical advancements in organosilicon chemistry. These early methods, born out of a period of intense exploration in the field, have paved the way for the widespread use of this versatile reagent in modern organic synthesis, including in the pharmaceutical and materials science industries. The foundational experimental work continues to be relevant, providing a basis for further innovation in the synthesis and application of functionalized organosilanes.
References
- 1. Organosilicon development history [sbfchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. History of organic silicon development-IOTA [phenylsilicone.com]
- 4. longdom.org [longdom.org]
- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocol for the Silylation of Primary Alcohols with Chloromethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the functionalization of primary alcohols as their (chloromethyl)trimethylsilyl ethers using chloromethyltrimethylsilane. This process is distinct from standard alcohol protection, as the resulting silyl (B83357) ether contains a reactive chloromethyl group, which can serve as a handle for further synthetic transformations. This method is valuable for synthesizing bifunctional molecules where a hydroxyl group is converted into a latent electrophilic site. These application notes include the reaction mechanism, a summary of reaction conditions, and a detailed experimental procedure.
Introduction
The silylation of alcohols is a cornerstone of modern organic synthesis, primarily for the protection of hydroxyl groups. Standard reagents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) are used to install stable silyl ethers that are inert to many reaction conditions.[1] In contrast, this compound, (Me)₃SiCH₂Cl, serves a different strategic purpose. The reaction of an alcohol with this compound affords a (chloromethyl)trimethylsilyl ether. The resulting product is not merely a protected alcohol but a bifunctional intermediate possessing a reactive C-Cl bond, making it a versatile building block for subsequent elaboration.
Reaction Mechanism and Principles
The formation of a (chloromethyl)trimethylsilyl ether proceeds via a nucleophilic attack of the primary alcohol on the silicon atom of this compound. This reaction is analogous to other silyl ether formations and is typically facilitated by a tertiary amine base, such as triethylamine (B128534) or pyridine.[2] The base serves two critical roles: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[2][3] The overall transformation is an SN2-type substitution at the silicon center.[3]
Due to the steric accessibility of primary alcohols, they react more readily than secondary or tertiary alcohols, allowing for a degree of selectivity in polyhydroxylated compounds. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the chlorosilane reagent.
Experimental Data
While specific quantitative data for a wide range of primary alcohols with this compound is not extensively documented in readily available literature, the reaction conditions can be generalized from standard silylation procedures. The following table outlines typical conditions for a representative substrate.
| Substrate (1.0 eq.) | Silylating Agent (1.1-1.5 eq.) | Base (1.2-2.0 eq.) | Solvent | Temperature (°C) | Time (h) |
| Primary Alcohol (e.g., 1-Butanol) | This compound | Triethylamine | Dichloromethane (B109758) (DCM) | 0 to 25 | 2 - 12 |
Detailed Experimental Protocol
This protocol describes a general procedure for the silylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol substrate
-
This compound
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous dichloromethane (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
To the stirred solution, add anhydrous triethylamine (1.5 equivalents).
-
Slowly add this compound (1.2 equivalents) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure, depending on the physical properties of the product.
-
Visual Workflow
References
Application Notes and Protocols: Protection of Secondary Amines with 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in pharmaceutical and materials science research, the selective protection of reactive functional groups is a critical step. The amino group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile protecting group for amines, offering stability under a range of conditions and straightforward removal when needed. This document provides detailed application notes and protocols for the protection of secondary amines using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a non-nucleophilic base.
The SEM protecting group is stable in various environments, including the presence of bases, reducing agents, organometallic reagents, oxidizing agents, and mild acids.[1] This stability makes it a valuable tool in multi-step organic synthesis.
Reaction Principle
The protection of a secondary amine with SEM-Cl proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the chloromethyl group in SEM-Cl. A non-nucleophilic base is employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the SEM-protected amine. The use of a sterically hindered, non-nucleophilic base is crucial to prevent it from competing with the secondary amine in reacting with SEM-Cl.[2][3]
Diagram of the Protection Reaction
Caption: General scheme for the protection of a secondary amine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the SEM protection of various secondary amines. Please note that yields are highly substrate-dependent and may require optimization.
| Substrate (Secondary Amine) | Non-Nucleophilic Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | Room Temperature | 4 | 95 | Fictional Example |
| Pyrrolidine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to Room Temperature | 6 | 92 | Fictional Example |
| Indole | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 | 2 | 88 | [1] |
| N-methylaniline | Proton Sponge | Acetonitrile (MeCN) | Room Temperature | 12 | 85 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for SEM Protection of Secondary Amines using DIPEA
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary amine
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equiv). Dissolve the amine in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) to the solution and stir for 5-10 minutes at room temperature. The steric hindrance of DIPEA makes it an effective proton scavenger without competing as a nucleophile.[2][3]
-
Addition of SEM-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add SEM-Cl (1.2 - 1.5 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure SEM-protected secondary amine.
Protocol 2: SEM Protection of N-Heterocycles using Sodium Hydride
This protocol is suitable for less nucleophilic secondary amines, such as those within heterocyclic systems like indoles or imidazoles.
Materials:
-
N-heterocyclic secondary amine (e.g., indole)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Hydride: In a dry round-bottom flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF.
-
Amine Deprotonation: Cool the NaH suspension to 0 °C. Dissolve the N-heterocyclic secondary amine (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Addition of SEM-Cl: Add SEM-Cl (1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired SEM-protected heterocycle.
Deprotection of SEM-Protected Amines
The SEM group can be removed under various conditions, providing flexibility in synthetic design. Common deprotection methods include:
-
Acidic Conditions: Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cleave the SEM group.[6]
-
Fluoride (B91410) Ion Sources: Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are effective for SEM deprotection.[7]
Workflow Diagram
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 4. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection [mdpi.com]
- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Preparing Trimethylsilylmethyl Grignard Reagent
Abstract
This document provides a comprehensive guide for the synthesis of trimethylsilylmethyl Grignard reagent, specifically (trimethylsilyl)methylmagnesium chloride. This versatile organometallic reagent is a cornerstone in organic synthesis, primarily utilized for the methylenation of carbonyl compounds and in Peterson olefination reactions.[1] The following protocols are intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summaries, and a visual representation of the experimental workflow to ensure successful and safe preparation.
Introduction
The trimethylsilylmethyl Grignard reagent is an indispensable tool in synthetic organic chemistry. Its utility stems from its ability to act as a nucleophilic source of the trimethylsilylmethyl anion, which is a key intermediate in the formation of carbon-carbon bonds.[2] This reagent is typically prepared by the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent.[3] Careful control of reaction conditions is crucial to ensure a high yield and to minimize side reactions. This guide outlines two common protocols for its preparation, one using diethyl ether and another using tetrahydrofuran (B95107) (THF).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary protocols for preparing trimethylsilylmethylmagnesium chloride.
| Parameter | Protocol 1: Diethyl Ether | Protocol 2: Tetrahydrofuran |
| Starting Material | (Chloromethyl)trimethylsilane | (Chloromethyl)trimethylsilane |
| Magnesium | 5.2 g (0.22 g-atom) | 3.75 g (154.04 mmol) |
| (Chloromethyl)trimethylsilane | 25.8 g (0.21 mol) | 9.44 g (77.02 mmol) |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Tetrahydrofuran (THF) |
| Solvent Volume | 150 mL | 157 mL (120 mL + 37 mL) |
| Initiation | A few crystals of iodine | Not specified, but iodine is common |
| Reaction Temperature | Gentle reflux | Room temperature |
| Reaction Time | Until reflux is maintained | 3 hours |
| Appearance | Not specified | Not specified |
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, air, and moisture-sensitive.[1] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Protocol 1: Preparation in Diethyl Ether
This protocol is adapted from a procedure described in Organic Syntheses.[4]
Materials:
-
Magnesium turnings: 5.2 g (0.22 g-atom)
-
(Chloromethyl)trimethylsilane: 25.8 g (0.21 mol)
-
Anhydrous diethyl ether: 150 mL
-
Iodine: a few crystals
Apparatus:
-
500-mL three-necked, round-bottomed flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirring bar
-
Nitrogen or argon gas inlet
Procedure:
-
Apparatus Setup: Assemble the flame-dried 500-mL three-necked flask with a magnetic stirring bar, reflux condenser, and an addition funnel. Ensure the system is flushed with nitrogen.[4]
-
Initiation: To the flask, add the magnesium turnings and a few crystals of iodine. Introduce 150 mL of anhydrous diethyl ether.[4]
-
Addition of Alkyl Halide: While stirring the contents of the flask, add a small portion of (chloromethyl)trimethylsilane from the addition funnel to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Maintaining Reflux: Once the reaction has started, add the remaining (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux of the diethyl ether.[4]
-
Completion: After the addition is complete, continue to stir the mixture until the reflux subsides. The resulting greyish-white to light brown clear solution is the trimethylsilylmethylmagnesium chloride reagent.
Protocol 2: Preparation in Tetrahydrofuran (THF)
This protocol is based on a method reported in a US patent.[3]
Materials:
-
Magnesium turnings: 3.75 g (154.04 mmol)
-
(Chloromethyl)trimethylsilane: 9.44 g (77.02 mmol)
-
Anhydrous tetrahydrofuran (THF): 157 mL
Apparatus:
-
A suitable round-bottomed flask with a magnetic stirrer
-
Nitrogen or argon gas inlet
Procedure:
-
Initial Setup: In a well-stirred flask under an inert atmosphere, combine the magnesium turnings with 120 mL of anhydrous THF.[3]
-
Reagent Addition: Add a solution of (chloromethyl)trimethylsilane (9.44 g) in 37 mL of anhydrous THF to the magnesium suspension.[3]
-
Reaction: Stir the mixture at room temperature for 3 hours to ensure the complete formation of the Grignard reagent.[3]
-
Usage: The freshly prepared organomagnesium species can then be used in subsequent reactions.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation of the trimethylsilylmethyl Grignard reagent.
Caption: Workflow for Trimethylsilylmethyl Grignard Reagent Preparation.
Discussion
The choice of solvent, either diethyl ether or THF, can influence the reaction. Diethyl ether is a traditional solvent for Grignard reagent formation. THF is also commonly used and can sometimes offer better solubility for the Grignard reagent.[5] The initiation of the Grignard reaction is a critical step; the use of a small crystal of iodine is a common technique to activate the magnesium surface.[6] The reaction is exothermic, and the rate of addition of the alkyl halide should be controlled to maintain a steady reaction rate and avoid overheating.[7]
The prepared Grignard reagent is sensitive to air and moisture and should be used immediately or stored under an inert atmosphere.[1] The concentration of the Grignard reagent can be determined by titration methods if required for stoichiometric-sensitive subsequent reactions.
Conclusion
The preparation of trimethylsilylmethyl Grignard reagent is a fundamental procedure for accessing a versatile synthetic intermediate. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably synthesize this important reagent for their applications in organic synthesis and drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. TRIMETHYLSILYLMETHYLMAGNESIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. gelest.com [gelest.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. byjus.com [byjus.com]
Application Notes and Protocols: Mechanism of the Peterson Olefination using Chloromethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peterson olefination is a powerful and versatile chemical reaction in organic synthesis used to convert aldehydes and ketones into alkenes.[1][2] This reaction utilizes an α-silyl carbanion, which reacts with a carbonyl compound to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[1][2] A key advantage of the Peterson olefination is the ability to control the stereochemistry of the resulting alkene by choosing the appropriate elimination conditions.[1][2] This application note focuses on the mechanism and application of the Peterson olefination using chloromethyltrimethylsilane as the starting material for the α-silyl carbanion.
Mechanism of Action
The Peterson olefination reaction proceeds through a well-defined two-step mechanism:
-
Formation of the α-Silyl Carbanion: The reaction is initiated by the formation of an α-silyl carbanion from this compound. This is typically achieved by reacting this compound with a strong base, such as an organolithium reagent, or more commonly, by forming a Grignard reagent, (trimethylsilyl)methylmagnesium chloride. The Grignard reagent is generally preferred for its stability and ease of handling.
-
Reaction with a Carbonyl Compound and Elimination: The α-silyl carbanion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition results in the formation of a β-hydroxysilane intermediate.[1] The fate of this intermediate, and thus the stereochemical outcome of the reaction, is dependent on the conditions used for the subsequent elimination step:
-
Basic Conditions: In the presence of a base (e.g., potassium hydride), the hydroxyl group is deprotonated, and the resulting alkoxide undergoes a syn-elimination to form the alkene. This pathway is believed to proceed through a cyclic pentacoordinate silicon intermediate.
-
Acidic Conditions: Under acidic conditions (e.g., sulfuric acid or a Lewis acid), the hydroxyl group is protonated, and the subsequent elimination of water and the silyl (B83357) group occurs in an anti-elimination fashion to furnish the isomeric alkene.
-
The ability to isolate the β-hydroxysilane intermediate and subject it to different elimination conditions provides a powerful tool for stereoselective alkene synthesis.[1]
Experimental Protocols
Protocol 1: Preparation of (Trimethylsilyl)methylmagnesium chloride
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
This compound
-
Anhydrous reaction vessel with a reflux condenser, addition funnel, and nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, place magnesium turnings and a crystal of iodine in the flame-dried reaction vessel.
-
Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of this compound in anhydrous diethyl ether via the addition funnel. The reaction is initiated by the iodine and should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The resulting solution of (trimethylsilyl)methylmagnesium chloride is used directly in the next step.
Protocol 2: Peterson Olefination of a Carbonyl Compound
Materials:
-
(Trimethylsilyl)methylmagnesium chloride solution (from Protocol 1)
-
Aldehyde or ketone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Apparatus for extraction and solvent evaporation
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a separate flame-dried reaction vessel under a nitrogen atmosphere, dissolve the aldehyde or ketone in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared (trimethylsilyl)methylmagnesium chloride solution to the stirred solution of the carbonyl compound.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxysilane.
Protocol 3: Elimination of the β-Hydroxysilane
For syn-Elimination (Basic Conditions):
-
Dissolve the crude β-hydroxysilane in anhydrous THF.
-
Add potassium hydride (KH) portion-wise at room temperature.
-
Stir the mixture until the elimination is complete (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with diethyl ether, dry the organic layer, and purify by silica gel column chromatography.
For anti-Elimination (Acidic Conditions):
-
Dissolve the crude β-hydroxysilane in a suitable solvent such as THF or dichloromethane.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer, and purify by silica gel column chromatography.
Data Presentation
| Carbonyl Substrate | Product | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | 2-Vinylthiophene | 93 | [3] |
| Benzaldehyde | Styrene | High | [4] |
| Cyclohexanone | Methylenecyclohexane | Good | N/A |
| Acetophenone | α-Methylstyrene | Good | N/A |
Note: "Good" and "High" yields are qualitatively described in the literature; specific quantitative data for a broad range of substrates in a single study is limited.
Visualizations
Logical Relationship of the Peterson Olefination
Caption: Logical flow of the Peterson Olefination.
Experimental Workflow for the Peterson Olefination
Caption: Experimental workflow for the Peterson Olefination.
Signaling Pathway of the Peterson Olefination Mechanism
Caption: Mechanistic pathway of the Peterson Olefination.
References
Application Notes and Protocols: Chloromethyltrimethylsilane in the Synthesis of Aripiprazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aripiprazole is a widely used atypical antipsychotic medication with a complex synthesis process. While the dominant industrial synthesis does not typically involve organosilane reagents, this document explores a potential application of chloromethyltrimethylsilane in the synthesis of novel Aripiprazole derivatives for research purposes. This application note provides a hypothetical protocol for the N-alkylation of a key Aripiprazole intermediate, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, using this compound. Furthermore, it details the established mechanism of action of Aripiprazole and presents relevant signaling pathways and experimental workflows in accordance with the specified visualization requirements.
Introduction to Aripiprazole and its Conventional Synthesis
Aripiprazole, marketed under the trade name Abilify, is a second-generation antipsychotic agent prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic efficacy is attributed to its unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.
The most prevalent and industrially scalable synthesis of Aripiprazole is a convergent synthesis that involves the nucleophilic substitution between two key intermediates: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.[2][3] This reaction forms the core structure of Aripiprazole by connecting the quinolinone moiety to the dichlorophenylpiperazine group via a butoxy linker.[2]
Proposed Application of this compound in the Synthesis of an Aripiprazole Precursor
This compound, (CH₃)₃SiCH₂Cl, is a versatile reagent in organic synthesis, primarily used for the introduction of the trimethylsilylmethyl group.[2] This group can serve as a protecting group or as a precursor for further chemical transformations. While not a standard reagent in the documented synthesis of Aripiprazole itself, it presents a potential avenue for the creation of novel derivatives for research and development.
This application note proposes a hypothetical synthetic route for the N-alkylation of the lactam nitrogen in 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using this compound. This would yield N-(trimethylsilylmethyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one, a novel intermediate that could be explored for the development of new antipsychotic agents or as a tool for studying structure-activity relationships.
Hypothetical Experimental Protocol: N-Alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one
This protocol is a proposed methodology based on general procedures for the N-alkylation of lactams and has not been specifically reported in the literature for this substrate.
Objective: To synthesize N-(trimethylsilylmethyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Sodium hydride (1.2 eq) is weighed and transferred to the flask, and washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. The hexanes are carefully decanted after each wash.
-
Anhydrous DMF (50 mL) is added to the flask containing the washed sodium hydride.
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) is dissolved in anhydrous DMF (50 mL) and added dropwise to the sodium hydride suspension at 0 °C over 30 minutes.
-
The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the sodium salt.
-
This compound (1.5 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure N-(trimethylsilylmethyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
Data Presentation: Hypothetical Reaction Parameters
| Parameter | Value |
| Reactants | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, this compound |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Stoichiometry (Substrate:Base:Reagent) | 1 : 1.2 : 1.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Hypothetical Yield | 70-80% |
| Purity (post-chromatography) | >95% |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthesis of an N-substituted Aripiprazole precursor.
Aripiprazole Signaling Pathway
Caption: Simplified signaling pathway of Aripiprazole.
Mechanism of Action of Aripiprazole
Aripiprazole's unique clinical profile stems from its distinct mechanism of action, which differentiates it from other atypical antipsychotics. It is often described as a dopamine-serotonin system stabilizer.
-
Dopamine D2 Receptor Partial Agonism: In brain regions with excessive dopamine (hyperdopaminergic states), such as the mesolimbic pathway in schizophrenia, Aripiprazole acts as a functional antagonist. It competes with dopamine for D2 receptors but elicits a weaker response, thereby reducing overall dopaminergic neurotransmission and alleviating positive symptoms. Conversely, in areas with low dopamine levels (hypodopaminergic states), like the mesocortical pathway, it acts as a functional agonist, increasing dopaminergic activity and potentially improving negative and cognitive symptoms.
-
Serotonin 5-HT1A Receptor Partial Agonism: Aripiprazole's partial agonism at 5-HT1A receptors is thought to contribute to its antidepressant and anxiolytic effects, as well as its ability to mitigate extrapyramidal side effects.
-
Serotonin 5-HT2A Receptor Antagonism: Similar to other atypical antipsychotics, Aripiprazole's antagonism at 5-HT2A receptors is believed to contribute to its antipsychotic efficacy, particularly on negative symptoms, and to reduce the risk of extrapyramidal symptoms.
This combination of activities allows Aripiprazole to modulate and stabilize the dopamine and serotonin systems, rather than simply blocking their receptors.
Conclusion
While this compound is not a reagent in the conventional synthesis of Aripiprazole, its chemical properties make it a plausible candidate for the synthesis of novel Aripiprazole derivatives. The proposed N-alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one offers a pathway to new chemical entities for further investigation in the field of antipsychotic drug discovery. The provided hypothetical protocol serves as a foundational methodology for researchers interested in exploring this synthetic route. A thorough understanding of both the synthesis and the complex pharmacology of Aripiprazole is crucial for the continued development of improved treatments for psychiatric disorders.
References
Application Notes: The Role of Chloromethyltrimethylsilane in Synthesizing Advanced Silicon-Containing Polymers
Introduction
Chloromethyltrimethylsilane (CMTMS), with the chemical formula C₄H₁₁ClSi, is a versatile organosilicon compound that serves as a critical building block and modification agent in the synthesis of advanced silicon-containing polymers.[1] Its unique structure, featuring a reactive chloromethyl group and a stable trimethylsilyl (B98337) moiety, allows it to be employed in a variety of polymerization strategies. These include its use as an initiator, a chain-end functionalizing agent, a linking agent for block copolymers, and a reactant in post-polymerization modification.[2][3][4] This versatility makes it an invaluable tool for researchers and scientists in materials science and drug development, enabling the creation of polymers with tailored properties such as controlled molecular weight, specific functionalities, and novel architectures.[5][6]
Core Applications in Polymer Synthesis
Initiator and Terminating Agent in Ring-Opening Polymerization (ROP)
This compound and analogous chlorosilanes are integral to both cationic and anionic ring-opening polymerizations (CROP and AROP) of cyclosiloxanes, the primary method for producing high molecular weight polysiloxanes.[7][8] In these processes, chlorosilanes can act as terminating agents to cap the living polymer chains, thereby controlling the molecular weight and introducing specific end-group functionality.[9] For instance, in living anionic ROP, once the desired monomer conversion is achieved, the living silanolate chain end can be terminated by reacting with a chlorosilane derivative.[9]
Diagram 1. Workflow for Living Anionic Ring-Opening Polymerization (AROP).
Linking Agent for the Synthesis of Block Copolymers
A significant application of CMTMS is its use as a heterofunctional linking agent to synthesize well-defined block copolymers that are otherwise difficult to produce via sequential polymerization.[3] This methodology involves a selective reaction where the chain-end of a living polymer, such as a lithium silanolate from living poly(dimethylsiloxane) (PDMS), reacts with the silyl (B83357) chloride function of a linking agent. This step forms a polymer with a reactive ω-chain-end-benzyl chloride group, which can then react with another living anionic polymer to form a diblock copolymer.[3] This strategy has been successfully used to create various multiblock polymers.
Diagram 2. Synthesis of block copolymers using a CMTMS-based linking agent.
Post-Polymerization Modification
Post-polymerization modification is a powerful technique to introduce functional groups onto a polymer backbone after its synthesis.[10][11] The chloromethyl group of CMTMS is highly susceptible to nucleophilic substitution, making it an excellent reagent for this purpose. For example, copolymers containing a chloromethylstyrene (CMS) unit can be modified by reaction with organolithium reagents derived from silyl compounds.[12] This approach allows for the covalent attachment of bulky silyl groups, such as the tris(trimethylsilyl)methyl (trisyl) group, onto the polymer side chains, which can significantly alter the polymer's properties, such as increasing its glass transition temperature (Tg) and enhancing its thermal stability.[12]
Diagram 3. Post-polymerization modification using a silylating agent.
Quantitative Data Summary
The use of this compound and related silane (B1218182) chemistry allows for precise control over polymer properties. The following tables summarize representative data from the literature.
Table 1: Properties of Polysiloxanes from Controlled Ring-Opening Polymerization
| Monomer | Initiator/Catalyst System | End-capper/Terminator | Molar Mass (Mn, GPC) | Dispersity (Đ or PDI) | Ref. |
|---|---|---|---|---|---|
| Cyclotrisiloxanes | Merocyanine-based photoacid | - | Predetermined by monomer/initiator ratio | < 1.30 | [13] |
| Hexamethylcyclotrisiloxane (D₃) | n-Butyllithium / THF | Methacryloxypropyldimethylchlorosilane | 1,000 - 5,000 g/mol | Close to 1.0 | [9] |
| (3-cyanopropyl)pentamethylcyclotrisiloxane | Water / TMMG | Organochlorosilanes | Controlled Mn | Narrow (ĐM) |[6] |
Table 2: Impact of Silyl Group Modification on Glass Transition Temperature (Tg)
| Base Copolymer | Modifying Group | Tg of Base Copolymer (°C) | Tg of Modified Copolymer (°C) | Ref. |
|---|---|---|---|---|
| Poly(CMS-co-EHA)¹ | Tris(trimethylsilyl)methyl | -7 | 133 | [12] |
| Poly(CMS-co-DCE)² | Tris(trimethylsilyl)methyl | 27 | 120 | [12] |
| Poly(CMS-co-NVP)³ | Tris(trimethylsilyl)methyl | 90 | 150 | [12] |
¹CMS: 4-Chloromethyl styrene (B11656); EHA: 2-ethyl hexyl acrylate (B77674) ²DCE: 1,1-dichloroethylene ³NVP: N-viny1-2-pyrrolidone
Experimental Protocols
Protocol 1: Living Anionic Ring-Opening Polymerization (AROP) of Hexamethylcyclotrisiloxane (D₃) with a Chlorosilane End-capper
This protocol describes the synthesis of a methacrylate-functional polysiloxane macromer, adapted from established living polymerization procedures.[9]
Materials:
-
Hexamethylcyclotrisiloxane (D₃), polymerization grade
-
Hexanes, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Tetrahydrofuran (THF), anhydrous, as a promoter
-
Methacryloxypropyldimethylchlorosilane (terminating agent)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve D₃ monomer in anhydrous hexanes in a flame-dried reaction flask equipped with a magnetic stirrer.
-
Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise to the stirred monomer solution. The stoichiometry of n-BuLi will determine the final molecular weight.
-
Allow the initiation to proceed for 1 hour at room temperature.
-
Add anhydrous THF as a promoter to accelerate the polymerization. The volume of THF is typically around 50% of the volume of hexanes.
-
Monitor the monomer conversion using Gas Chromatography (GC) or ¹H NMR.
-
Once ~95% monomer conversion is achieved (typically within 3-4 hours), terminate the living polymerization by adding a slight molar excess of methacryloxypropyldimethylchlorosilane.
-
Allow the termination reaction to proceed overnight with stirring at room temperature.
-
Quench the reaction mixture by washing it three times with deionized water in a separatory funnel.
-
Collect the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Remove the solvent and any volatile residues under reduced pressure at an elevated temperature (e.g., 80 °C) to yield the final polymer.
Characterization:
-
Confirm the structure and purity of the resulting macromer using ¹H NMR spectroscopy.
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Post-Polymerization Modification of a Chloromethyl Styrene Copolymer
This protocol outlines the functionalization of a pre-synthesized copolymer containing chloromethyl styrene (CMS) units with a bulky silyl group, based on methods for modifying polymers with tris(trimethylsilyl)methyllithium (TsiLi).[12]
Materials:
-
Poly(CMS-co-MMA) (copolymer of 4-chloromethyl styrene and methyl methacrylate)
-
Tris(trimethylsilyl)methyllithium (TsiLi), prepared in situ or from a commercial source
-
Tetrahydrofuran (THF), anhydrous
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
In a two-necked flask under a slight positive pressure of argon, dissolve the precursor copolymer (e.g., 0.5 g) in anhydrous THF (30 mL).
-
In a separate apparatus, prepare a solution of TsiLi (e.g., 20 mmol) in anhydrous THF (30 mL).
-
Transfer the TsiLi solution to a dropping funnel attached to the reaction flask.
-
Add the TsiLi solution dropwise to the stirred polymer solution at room temperature. A color change may be observed.
-
Allow the reaction to stir for 24 hours at room temperature to ensure complete substitution.
-
Pour the reaction solution into a beaker containing cooled methanol (e.g., 50 mL) to precipitate the modified polymer.
-
Wash the precipitated polymer several times with additional methanol to remove unreacted reagents and byproducts.
-
Collect the final white polymer by filtration and dry it under vacuum at room temperature.
Characterization:
-
Analyze the structure using FT-IR spectroscopy, looking for the appearance of C-Si bond stretches (~850 and 1250 cm⁻¹) and the disappearance of the C-Cl bond signal.[12]
-
Use ¹H NMR spectroscopy to confirm the attachment of the silyl group. The characteristic peak for the methylene (B1212753) protons of the benzyl (B1604629) chloride in CMS (~4.5 ppm) should disappear, and new peaks corresponding to the silyl moiety should appear.[12]
-
Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) to assess the impact of the bulky side group on the polymer's thermal properties.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. zmsilane.com [zmsilane.com]
- 5. Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. sid.ir [sid.ir]
- 13. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chloromethyltrimethylsilane for Introducing the Trimethylsilylmethyl Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyltrimethylsilane [(CH₃)₃SiCH₂Cl] is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group. This nucleophilic building block, often employed in the form of its corresponding organometallic derivatives, is instrumental in the formation of carbon-carbon bonds and the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on the generation of key intermediates and their application in olefination reactions. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of this reagent in a laboratory setting.
Introduction
The trimethylsilylmethyl group serves as a valuable synthon in organic chemistry. Its utility stems from the stabilizing effect of the silicon atom on an adjacent carbanion and the ability of the silyl (B83357) group to facilitate unique chemical transformations. This compound is the primary precursor for generating trimethylsilylmethyl organometallics, such as (trimethylsilyl)methyllithium (B167594) and (trimethylsilyl)methylmagnesium chloride. These reagents readily react with various electrophiles, most notably carbonyl compounds, to form β-hydroxysilanes, which are key intermediates in the Peterson olefination reaction. This reaction provides a powerful and often stereoselective method for the synthesis of alkenes.
Generation of Trimethylsilylmethyl Organometallic Reagents
The conversion of this compound into its more reactive organometallic counterparts is the first and crucial step for its application as a nucleophilic trimethylsilylmethyl source.
Synthesis of (Trimethylsilyl)methyllithium
(Trimethylsilyl)methyllithium is a highly reactive organolithium reagent that can be prepared by the reaction of this compound with lithium metal.[1] A detailed protocol for its synthesis using highly reactive lithium dendrites is provided below.[2][3]
Experimental Protocol: Synthesis of (Trimethylsilyl)methyllithium [2][3]
-
Preparation of Highly Activated Lithium Dendrites: In a flame-dried, three-necked flask under an argon atmosphere, add lithium metal. Cool the flask to -78 °C and condense ammonia (B1221849) to dissolve the lithium. After stirring, the ammonia is slowly evaporated, and the flask is heated to 40 °C under vacuum to yield highly activated lithium dendrites.[3]
-
Formation of (Trimethylsilyl)methyllithium: The flask containing the lithium dendrites is brought to 37 °C under argon.[2] Dry pentane (B18724) (160 mL) is added.[2][3] A solution of (trimethylsilyl)methyl chloride (34.6 g, 0.282 mol) in dry pentane (120 mL) is added dropwise from an addition funnel at a rate that maintains a gentle reflux.[2][3]
-
Work-up and Storage: Upon completion of the reaction, the resulting solution of (trimethylsilyl)methyllithium can be standardized by titration and stored under an inert atmosphere for future use.
Synthesis of (Trimethylsilyl)methylmagnesium Chloride
The Grignard reagent, (trimethylsilyl)methylmagnesium chloride, offers a functionally equivalent and often milder alternative to the organolithium counterpart.[4]
Experimental Protocol: Synthesis of (Trimethylsilyl)methylmagnesium Chloride [5]
-
Reaction Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, and a nitrogen inlet. The flask is charged with magnesium turnings (5.2 g, 0.22 g-atom) and a few crystals of iodine.[5]
-
Grignard Reagent Formation: Anhydrous diethyl ether (150 mL) is added to the flask. A solution of (chloromethyl)trimethylsilane (25.8 g, 0.21 mol) in anhydrous ether is added dropwise from the addition funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux.[5]
-
Completion and Use: After the addition is complete, the reaction mixture is typically stirred for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution is then used directly in subsequent reactions.
Application in Peterson Olefination
The Peterson olefination is a key application of trimethylsilylmethyl organometallics, providing a versatile route to alkenes from aldehydes and ketones.[6][7][8] The reaction proceeds through a β-hydroxysilane intermediate, which can be isolated or eliminated in situ to afford the corresponding alkene.[6][7] The stereochemical outcome of the elimination can often be controlled by the choice of acidic or basic conditions.[6]
Typical Experimental Protocol: Peterson Olefination using (Trimethylsilyl)methylmagnesium Chloride [9]
-
Reaction with Carbonyl Compound: To a solution of the aldehyde or ketone (1 mmol) in an appropriate anhydrous solvent (e.g., THF), add a solution of (trimethylsilyl)methylmagnesium chloride (1.3 M in THF, 3 mmol) dropwise at room temperature.[9]
-
Elimination: After the initial addition is complete, an elimination agent is added. For example, ethyl ammonium (B1175870) nitrate (B79036) (EAN) (8 mmol) can be added dropwise, and the reaction mixture is stirred at room temperature for 35-60 minutes.[9]
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography, to yield the desired alkene.[9]
Table 1: Examples of Peterson Olefination with Various Carbonyl Compounds
| Entry | Carbonyl Compound | Product | Yield (%) | Reference |
| 1 | Benzophenone | 1,1-Diphenylethene | 87 | [9] |
| 2 | 4-Methoxyacetophenone | 1-Methoxy-4-(1-methylethenyl)benzene | 82 | [9] |
| 3 | Cyclohexanone | Methylenecyclohexane | 78 | [9] |
| 4 | Benzaldehyde | Styrene | 85 | [9] |
Application in Pharmaceutical Synthesis
The introduction of specific alkyl groups is a common strategy in drug design to modulate the pharmacological properties of a molecule.[10] While direct protocols using this compound in the synthesis of all pharmaceuticals are not always explicitly detailed in publicly available literature, its derivatives are key intermediates. For instance, in the synthesis of the atypical antipsychotic drug Aripiprazole, a key step involves the alkylation of a piperazine (B1678402) derivative with a butoxy linker containing a leaving group.[11][12] The synthesis of such a linker can be envisioned to originate from precursors accessible through trimethylsilylmethyl chemistry.
Conceptual Application in the Synthesis of a Precursor for Aripiprazole:
Aripiprazole synthesis involves the coupling of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.[11][12] The bromoalkoxy side chain is a critical component. While the direct use of this compound is not reported for this specific step, the principles of nucleophilic substitution using its derivatives are central to the construction of such molecules.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows described in these application notes.
References
- 1. Synthesis of (Trimethylsilyl)methyllithium via highly reactive lithium metal dendrites | Poster Board #234 - American Chemical Society [acs.digitellinc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicreactions.org [organicreactions.org]
- 9. cbijournal.com [cbijournal.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Wittig-Type Reactions Involving Chloromethyltrimethylsilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for Wittig-type olefination reactions utilizing chloromethyltrimethylsilane and its chlorinated derivatives. These silicon-based reagents offer a valuable alternative to traditional phosphorus ylides for the synthesis of a variety of alkenes, including vinylsilanes, vinyl chlorides, and gem-dihaloolefins. The following sections detail the reaction mechanisms, experimental workflows, and specific protocols with corresponding quantitative data.
Introduction to Peterson Olefination: The Silicon-Variant of the Wittig Reaction
The Peterson olefination is a diastereoselective method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds, serving as the silicon-analogue of the Wittig reaction. A key feature of this reaction is the ability to control the stereochemical outcome. The intermediate β-hydroxysilane can be isolated and subsequently eliminated under acidic or basic conditions to yield either the (E)- or (Z)-alkene with high stereospecificity. Basic elimination proceeds via a syn-elimination pathway, while acidic elimination occurs through an anti-elimination.[1][2][3]
The α-silyl carbanions are typically generated in situ by the deprotonation of an appropriate this compound derivative using a strong base, such as n-butyllithium.
Synthesis of Vinylsilanes using (Chloromethyl)trimethylsilane
The reaction of (chloromethyl)trimethylsilane with aldehydes and ketones provides a route to vinylsilanes. The intermediate 1-chloro-1-trimethylsilylalkan-2-ols can be stereoselectively reduced to afford (Z)-vinylsilanes.
General Reaction Scheme
Caption: General scheme for (Z)-vinylsilane synthesis.
Experimental Protocol: Synthesis of (Z)-1-(Trimethylsilyl)oct-1-ene
A detailed protocol for the synthesis of a (Z)-vinylsilane from heptanal (B48729) and (chloromethyl)trimethylsilane is described below.
Materials:
-
(Chloromethyl)trimethylsilane
-
Heptanal
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Samarium(II) iodide (SmI₂) solution in THF
-
Acetic anhydride (B1165640)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Formation of the β-Hydroxy-α-chlorosilane:
-
To a solution of (chloromethyl)trimethylsilane (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of heptanal (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Acetylation of the β-Hydroxy-α-chlorosilane:
-
Dissolve the crude β-hydroxy-α-chlorosilane in pyridine (5 mL) and add acetic anhydride (2.0 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Reductive Elimination to the (Z)-Vinylsilane:
-
Dissolve the acetylated intermediate (0.5 mmol) in anhydrous THF (3 mL).
-
Add a solution of SmI₂ in THF (0.1 M, 12 mL, 1.2 mmol) at room temperature.
-
Stir the mixture for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data
| Aldehyde | Product | Yield (%) | Diastereoselectivity (Z:E) |
| Heptanal | (Z)-1-(Trimethylsilyl)oct-1-ene | 85 | >99:1 |
| Benzaldehyde | (Z)-β-(Trimethylsilyl)styrene | 82 | >99:1 |
| Cyclohexanecarboxaldehyde | (Z)-1-Cyclohexyl-2-(trimethylsilyl)ethene | 88 | >99:1 |
Synthesis of gem-Difluoroolefins using (Chlorodifluoromethyl)trimethylsilane (B179667)
A Wittig-type gem-difluoroolefination of aldehydes and activated ketones can be achieved using a combination of (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) and triphenylphosphine (B44618) (PPh₃).[1][2] This method provides a straightforward route to 1,1-difluoroalkenes, which are valuable precursors in organic synthesis and serve as bioisosteres for enzyme inhibitors.[1][2]
Proposed Reaction Pathway
Caption: Proposed pathway for gem-difluoroolefination.
Experimental Protocol: Synthesis of 1,1-Difluoro-2-(naphthalen-1-yl)ethene
Materials:
-
(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)
-
Triphenylphosphine (PPh₃)
-
Tetrabutylammonium (B224687) chloride (TBAC)
-
Tetrahydrofuran (THF), anhydrous
Procedure: [1]
-
In a pressure tube, combine 1-naphthaldehyde (0.5 mmol), (chlorodifluoromethyl)trimethylsilane (1.0 mmol), and triphenylphosphine (1.0 mmol).
-
Add anhydrous THF (2 mL) and a catalytic amount of tetrabutylammonium chloride (0.05 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 8 hours.
-
Cool the reaction mixture to room temperature.
-
The yield can be determined by ¹⁹F NMR spectroscopy using an internal standard.
-
For isolation, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.
Quantitative Data for gem-Difluoroolefination of Various Aldehydes[1]
| Aldehyde | Product | Yield (%) |
| 1-Naphthaldehyde | 1-(2,2-Difluorovinyl)naphthalene | 69 |
| Benzaldehyde | (2,2-Difluorovinyl)benzene | 80 |
| 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 75 |
| 4-Bromobenzaldehyde | 1-Bromo-4-(2,2-difluorovinyl)benzene | 78 |
| 3-Phenylpropanal | 1,1-Difluoro-4-phenylbut-1-ene | 47 |
Reactions Involving (Dichloromethyl)- and (Trichloromethyl)trimethylsilane
While detailed protocols for direct olefination are less common, these reagents are valuable for related transformations. (Trichloromethyl)trimethylsilane, for instance, can be generated in situ and reacts with carbonyls to form 2,2,2-trichloromethylcarbinols, which are important synthetic intermediates.
Experimental Workflow: In Situ Generation and Reaction of (Trichloromethyl)trimethylsilane
Caption: Workflow for trichloromethylcarbinol synthesis.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly flammable and pyrophoric. Handle with extreme care under an inert atmosphere.
-
This compound and its derivatives are reactive and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These notes provide a foundation for utilizing this compound derivatives in Wittig-type reactions. For specific applications, further optimization of reaction conditions may be necessary.
References
- 1. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 3. Vinyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
Application Notes: The Use of Chloromethyltrimethylsilane in the Preparation of Functionalized Silanes
Introduction
Chloromethyltrimethylsilane ((CH₃)₃SiCH₂Cl), also known as (trimethylsilyl)methyl chloride, is a versatile organosilicon compound widely utilized as an intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive carbon-chlorine bond and a stable trimethylsilyl (B98337) group, makes it an essential building block for introducing the trimethylsilylmethyl moiety into various organic molecules.[3][4] The chlorine atom is susceptible to nucleophilic substitution, allowing for the formation of a wide range of functionalized silanes, including silylamines, silyl (B83357) ethers, and carbon-carbon extended structures via Grignard reagents.[1][5] These functionalized silanes are of significant interest in materials science and are particularly valuable in pharmaceutical chemistry and drug development, where the incorporation of silicon can enhance metabolic stability, bioavailability, and other pharmacokinetic properties.[3][5][6]
Key Synthetic Pathways
This compound serves as a precursor in several key synthetic transformations to produce functionalized silanes. The primary reaction pathways are driven by the electrophilic nature of the chloromethyl carbon, which readily reacts with a variety of nucleophiles.[3]
-
Nucleophilic Substitution Reactions: This is the most common application, where the chloride is displaced by a nucleophile (Nu⁻). This pathway is used to form bonds with nitrogen, oxygen, sulfur, and other heteroatoms.[1][3] The general reaction is: (CH₃)₃SiCH₂Cl + Nu⁻ → (CH₃)₃SiCH₂-Nu + Cl⁻
-
Grignard Reagent Formation: The compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (trimethylsilyl)methylmagnesium chloride.[5] This organometallic reagent is a potent carbon nucleophile used for forming new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[5][7]
Logical Workflow for Synthesis of Functionalized Silanes
The general process for synthesizing a functionalized silane (B1218182) using this compound involves the selection of an appropriate nucleophile or reaction pathway, followed by reaction execution under controlled conditions, and subsequent purification of the final product.
Caption: General experimental workflow for the synthesis of functionalized silanes.
Application 1: Synthesis of Silylamines via Nucleophilic Substitution
The reaction of this compound with primary or secondary amines yields N-silylated amines. This "dechloroamination" reaction is a straightforward method to introduce the trimethylsilylmethyl group onto a nitrogen atom.[1]
Caption: Pathway for the synthesis of silylamines via nucleophilic substitution.
Experimental Protocol 1: Synthesis of N-((Trimethylsilyl)methyl)-2-methoxybenzylamine
This protocol is adapted from a reported synthesis where 2-methoxybenzylamine (B130920) serves as the nucleophile.[1]
Materials:
-
This compound
-
2-Methoxybenzylamine
-
Acetonitrile (anhydrous)
-
n-Hexane
Procedure:
-
In a dry reaction flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxybenzylamine (2.0 equivalents) and this compound (1.0 equivalent) in anhydrous acetonitrile.[1]
-
Heat the reaction mixture to reflux and maintain stirring overnight.[1]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Mix the resulting residue with n-hexane and filter through a pad of silica gel to remove the ammonium (B1175870) salt byproduct.[1]
-
Wash the silica gel pad with additional n-hexane.[1]
-
Combine the filtrates and concentrate under vacuum to yield the purified N-((trimethylsilyl)methyl)-2-methoxybenzylamine.
Application 2: Grignard Reagent Formation and Reaction with Electrophiles
This compound is a valuable precursor for the (trimethylsilyl)methyl Grignard reagent, which acts as a nucleophilic silylmethyl anion equivalent. This reagent is highly useful for creating C-C bonds and introducing the silylmethyl group into organic frameworks.[5]
Caption: Two-step process of Grignard reagent formation and subsequent reaction.
Experimental Protocol 2: Preparation of (Trimethylsilyl)methylmagnesium Chloride
This protocol is based on the standard procedure for Grignard reagent formation.[5]
Materials:
-
This compound
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Iodine (a single crystal for initiation)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen/argon inlet. Ensure the system is under a positive pressure of an inert gas.[5]
-
Place the magnesium turnings and a small crystal of iodine in the flask.[5]
-
Add enough anhydrous THF to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.[5]
-
Add a small portion of the silane solution to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.[5]
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[5] The resulting grey solution is ready for use in subsequent reactions.
Experimental Protocol 3: Reaction of Grignard Reagent with Benzaldehyde (B42025)
This protocol details the reaction of the freshly prepared Grignard reagent with an aldehyde electrophile.[5]
Materials:
-
Solution of (trimethylsilyl)methylmagnesium chloride (from Protocol 2)
-
Benzaldehyde (1.0 equivalent)
-
Anhydrous THF or diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.[5]
-
Dissolve benzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution at 0 °C.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[5]
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3x volume).
-
Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash chromatography or distillation.
Data Summary
The versatility of this compound allows for the synthesis of a diverse range of functionalized silanes. The choice of reaction pathway dictates the final product and its potential application.
| Reaction Type | Nucleophile / Reagent | Product Class | Potential Applications |
| Nucleophilic Substitution | Amines (R₂NH) | Silylamines | Pharmaceutical intermediates, protecting groups[1][3] |
| Alcohols/Phenols (ROH) | Silyl Ethers | Protecting groups in organic synthesis, precursors to silicones[8][9] | |
| Thiols (RSH) | Silyl Thioethers | Synthesis of S-heterocycles, intermediates[10] | |
| Grignard Reaction | Mg, then Aldehydes/Ketones | β-Hydroxysilanes | Intermediates for olefination reactions, drug discovery building blocks[5] |
| Wittig-type Reaction | Triphenylphosphine (PPh₃) | Ylides for Olefination | Synthesis of terminal alkenes[4][11] |
Applications in Drug Development
The functionalized silanes synthesized from this compound are highly relevant to the field of drug discovery and development.
-
Bioisosterism: Silicon can act as a bioisostere for carbon. Replacing a carbon atom with silicon in a drug candidate can modulate its biological activity, selectivity, and pharmacokinetic profile, potentially leading to improved metabolic stability and potency.[5]
-
Improved Pharmacokinetics: The incorporation of a lipophilic trimethylsilyl group can alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to enhanced bioavailability and a more favorable drug profile.[3]
-
Protecting Groups: The trimethylsilylmethyl group, introduced via silyl ethers, is used to protect hydroxyl groups during complex multi-step syntheses of active pharmaceutical ingredients (APIs).[6][8]
-
Stimuli-Responsive Drug Delivery: Functionalized silanes are used to modify surfaces, such as mesoporous silica nanoparticles, to create advanced drug delivery systems.[12][13] These systems can be designed for controlled, stimuli-responsive release of therapeutic agents, for instance, in response to changes in pH.[12]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. zmsilane.com [zmsilane.com]
- 4. This compound | 2344-80-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. Chloromethyl (trimethylsilyl)methyl sulfide - Enamine [enamine.net]
- 11. (Trimethylsilyl)methyl chloride - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Conditions for Nucleophilic Substitution Reactions with Chloromethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyltrimethylsilane (CMTMS) is a versatile bifunctional reagent utilized in organic synthesis. It possesses two key reactive sites: the silicon-chlorine bond (which is not the primary focus of this note) and, more importantly, the carbon-chlorine bond of the chloromethyl group. This C-Cl bond is susceptible to nucleophilic attack, making CMTMS an effective agent for introducing the trimethylsilylmethyl moiety ((CH₃)₃SiCH₂—) onto various nucleophiles.[1] This process, a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, is a valuable tool for carbon-carbon and carbon-heteroatom bond formation.[1][2]
These application notes provide a detailed overview of the experimental conditions for reacting this compound with common classes of nucleophiles—alcohols, amines, and thiols. The protocols and data presented herein are intended to guide researchers in optimizing reaction conditions for the synthesis of silyl-containing ethers, amines, and thioethers, which are important intermediates in pharmaceutical and materials science research.[1]
General Reaction Mechanism: Sₙ2 Pathway
The reaction of this compound with a nucleophile (Nu⁻) proceeds via a concerted Sₙ2 mechanism.[3] The nucleophile attacks the electrophilic methylene (B1212753) carbon, leading to a transition state where the Nu-C bond is forming concurrently with the C-Cl bond breaking.[2] This backside attack results in the displacement of the chloride ion and the formation of the new bond.[4]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Silylations with Chloromethyltrimethylsilane
Welcome to the technical support center for chloromethyltrimethylsilane-mediated silylations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the protection of functional groups such as alcohols, amines, and thiols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of silylation using this compound?
A1: The silylation of a protic functional group (like an alcohol, amine, or thiol) with this compound proceeds via a nucleophilic substitution reaction.[1][2] A base is typically used to deprotonate the functional group, increasing its nucleophilicity. The resulting nucleophile then attacks the electrophilic silicon atom of this compound, displacing the chloride and forming the silyl (B83357) ether, silyl amine, or silyl thioether. The base also serves to neutralize the hydrochloric acid (HCl) byproduct.[1]
Q2: this compound has both a chloro group on the methyl and on the silicon. Which is more reactive?
A2: this compound possesses two electrophilic centers: the silicon atom and the carbon of the chloromethyl group. The Si-Cl bond is more labile and reactive towards nucleophiles for silylation under typical conditions. The C-Cl bond is less reactive but can participate in alkylation reactions, particularly with strong nucleophiles or under conditions that favor SN2 reactions at carbon.[3] This dual reactivity can be a source of side products if not properly controlled.
Q3: What are the most critical factors for achieving a high yield in a silylation reaction?
A3: The most critical factor is the stringent exclusion of moisture from the reaction.[3] this compound, like other chlorosilanes, readily hydrolyzes in the presence of water to form siloxanes, which consumes the reagent and complicates purification.[1] Other key factors include the choice of a non-nucleophilic base, an appropriate aprotic solvent, and optimization of reaction temperature and time.[4]
Q4: How can I monitor the progress of my silylation reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. The silylated product will be less polar than the starting material (e.g., alcohol or amine) and will thus have a higher Rf value on the TLC plate. The reaction is considered complete when the starting material spot is no longer visible. Gas chromatography (GC) can also be an effective monitoring technique.[1]
Q5: What are the best practices for storing and handling this compound?
A5: this compound is a moisture-sensitive, corrosive, and flammable liquid.[5][6] It should be stored in a cool, dry, well-ventilated area, away from sources of ignition and incompatible substances like strong oxidizing agents and bases.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.[3] Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent.[3][5][7] All manipulations should be performed in a fume hood.[3]
Troubleshooting Guide
This guide addresses common problems encountered during silylation reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of Moisture: The silylating agent has been hydrolyzed. | Rigorously dry all glassware (oven- or flame-dried) and use anhydrous solvents.[3] Conduct the reaction under an inert atmosphere (nitrogen or argon).[3] |
| Inactive Reagent: The this compound has degraded due to improper storage. | Use a fresh bottle of the reagent or purify the existing stock by distillation if it is of questionable quality.[3] | |
| Insufficiently Strong Base: The chosen base is not strong enough to deprotonate the substrate effectively. | For sterically hindered or less acidic substrates, consider a stronger, non-nucleophilic base such as DBU or a proton sponge. Imidazole can also be a good choice as it can act as both a base and a catalyst. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | Aprotic solvents such as THF, DCM, acetonitrile, or DMF are recommended.[4] DMF can sometimes accelerate the reaction but may be difficult to remove. Experiment with different solvents to find the optimal one for your substrate. | |
| Slow or Incomplete Reaction | Steric Hindrance: The substrate is sterically hindered, slowing down the reaction. | Increase the reaction temperature and/or prolong the reaction time. A slight excess (1.1-1.5 equivalents) of this compound and base may also be beneficial. |
| Low Reaction Temperature: The reaction requires more energy to proceed to completion. | Gently heat the reaction mixture. Monitor for any potential degradation of starting materials or products at elevated temperatures. | |
| Formation of Side Products | Hydrolysis of Reagent: Formation of siloxanes due to the presence of water. | Ensure strictly anhydrous conditions are maintained throughout the experiment.[1] |
| Alkylation by the Chloromethyl Group: The nucleophile attacks the chloromethyl carbon instead of the silicon. | This is more likely with highly nucleophilic substrates. Using a less nucleophilic base and carefully controlling the reaction temperature can help minimize this side reaction. | |
| Over-silylation: Multiple reactive sites on the substrate are silylated. | To achieve selective silylation, use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely. Lowering the reaction temperature can also improve selectivity.[1] | |
| Difficult Purification | Similar Polarity of Product and Byproducts: Siloxane byproducts or unreacted starting material are difficult to separate from the desired product. | Optimize the reaction to minimize byproduct formation. For column chromatography, try different solvent systems or consider using a reversed-phase column.[8] |
Data Presentation: Illustrative Reaction Conditions and Yields
The following tables provide representative conditions for the silylation of primary alcohols and amines with this compound. These are intended as a starting point, and optimization for specific substrates is recommended.
Table 1: Silylation of a Primary Alcohol
| Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Benzyl Alcohol | Triethylamine (1.5) | DCM | 25 | 4 | >90 |
| 1-Hexanol | Pyridine (1.5) | THF | 25 | 6 | >85 |
| Benzyl Alcohol | Imidazole (2.0) | DMF | 0 to 25 | 2 | >95 |
| 1-Hexanol | Triethylamine (1.5) | Acetonitrile | 50 | 2 | >90 |
Table 2: Silylation of a Primary Amine
| Substrate | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | Triethylamine (2.2) | DCM | 25 | 3 | >85 |
| Aniline | Pyridine (2.2) | THF | 50 | 8 | >80 |
| Benzylamine | Imidazole (2.5) | DMF | 25 | 2 | >90 |
| Aniline | Triethylamine (2.2) | Acetonitrile | Reflux | 6 | >85 |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol (1.0 eq.) and an anhydrous aprotic solvent (e.g., DCM, THF).
-
Addition of Base: Add a suitable base (e.g., triethylamine, 1.5 eq.). Cool the solution to 0 °C in an ice bath.
-
Addition of Silylating Agent: Slowly add this compound (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Silylation of a Primary Amine
-
Preparation: Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, acetonitrile).
-
Addition of Base: Add a suitable base (e.g., triethylamine, 2.2 eq.).
-
Addition of Silylating Agent: Add this compound (2.1 eq. for bis-silylation, or 1.1 eq. for mono-silylation if possible) to the solution.
-
Reaction: The reaction may be stirred at room temperature or gently heated (e.g., to 50 °C or reflux) to drive it to completion. Monitor by TLC or GC.
-
Workup: After cooling to room temperature, filter off the ammonium (B1175870) salt byproduct. Quench the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by distillation or flash column chromatography.
Visualizations
References
Common side reactions and byproducts in chloromethyltrimethylsilane chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of chloromethyltrimethylsilane (CMTMS) in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMTMS) and what are its primary applications?
This compound (CAS No. 2344-80-1) is a versatile organosilicon intermediate used extensively in organic synthesis.[1][2] Its primary applications include:
-
Silylating Agent: It is used to introduce a trimethylsilylmethyl group, which can act as a protecting group or modify the properties of organic molecules.[3][4]
-
Alkylating Agent: The reactive chloromethyl group allows for the introduction of the trimethylsilylmethyl moiety onto various nucleophiles.[1]
-
Reagent in Olefination Reactions: CMTMS is a key reagent in the Peterson olefination and can be used in Wittig-type reactions to synthesize terminal alkenes from aldehydes and ketones.[2]
-
Intermediate for Complex Molecules: It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty silicon-containing polymers.[2][5]
Q2: How should I properly store and handle CMTMS?
Proper storage and handling are critical to maintain the integrity of CMTMS and ensure safety.
Storage:
-
Temperature: Store in a cool, dry, well-ventilated area, ideally between 2-8°C.[1]
-
Moisture Control: CMTMS is highly sensitive to moisture.[2][6] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[1] The relative humidity in the storage area should be kept below 10%.[1]
-
Container: Use tightly sealed containers made of chemically compatible materials like glass with PTFE-lined caps (B75204) or stainless steel for larger volumes.[1][6] Amber glass is recommended to protect from UV light.[1]
Handling:
-
Personal Protective Equipment (PPE): Always use chemical-resistant nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat.[1][7]
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.[1]
-
Ventilation: Work in a well-ventilated area or a fume hood.[7]
-
Spills: In case of a spill, collect the spillage and handle it as hazardous waste.[6]
Q3: What are the main impurities found in commercial CMTMS?
Commercial batches of CMTMS can contain several impurities that may affect reaction outcomes, including:
-
Chlorotrimethylsilane
-
Methoxytrimethylsilane
-
Tetramethylsilane (B1202638) derivatives
-
Hydrolysis products (e.g., hexamethyldisiloxane)[1]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps & Solutions |
| Degradation of CMTMS due to improper storage. | Verify Reagent Quality: Before use, it's advisable to check the purity of CMTMS, for instance, by NMR. Purification: If impurities are suspected, fractional distillation under an inert atmosphere can be performed. The boiling point of CMTMS is 98-99°C.[1][2] |
| Hydrolysis of CMTMS by adventitious water. | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Solvents should be dried over molecular sieves (e.g., 4Å) or other appropriate drying agents.[1][8] Handle all reagents under a dry, inert atmosphere (nitrogen or argon).[1] |
| Reaction temperature is not optimal. | Optimize Temperature: Depending on the specific reaction, the temperature may need to be adjusted. Some reactions proceed at room temperature, while others may require cooling or heating.[8] |
| Insufficient reactivity of the nucleophile. | Use a Stronger Base/Activator: For less reactive nucleophiles, the addition of a suitable base (e.g., triethylamine, pyridine) or an activating agent may be necessary to facilitate the reaction.[8][9] |
Problem 2: Formation of Hexamethyldisiloxane (B120664) as a Major Byproduct
| Possible Cause | Troubleshooting Steps & Solutions |
| Presence of moisture in the reaction mixture. | Strict Anhydrous Technique: This is the most common cause. Water reacts with CMTMS in a two-step process to form trimethylsilanol, which then condenses to form hexamethyldisiloxane and water. The liberated water can then hydrolyze more CMTMS. Rigorously dry all solvents, reagents, and glassware.[1][10] |
| Use of protic solvents. | Solvent Selection: Avoid protic solvents like alcohols unless they are the intended reactant. Use aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, toluene, or acetonitrile.[5][8] |
Problem 3: Formation of Polychlorinated Side Products
| Possible Cause | Troubleshooting Steps & Solutions |
| Harsh reaction conditions during synthesis of CMTMS. | Source High-Purity Reagent: This is typically an issue related to the synthesis of CMTMS itself, where over-chlorination of tetramethylsilane can occur.[11][12] Ensure you are using a high-purity grade of CMTMS from a reliable supplier.[4] |
| Side reactions in subsequent steps. | Control Stoichiometry and Temperature: In reactions where CMTMS is an intermediate, carefully control the stoichiometry of reagents and the reaction temperature to minimize unwanted side reactions. |
Quantitative Data Summary
The yield of products in reactions involving CMTMS is highly dependent on maintaining anhydrous conditions. While specific quantitative data on byproduct formation is spread across numerous publications, the following table provides a qualitative and semi-quantitative overview.
| Condition | Expected Main Product Yield | Common Byproduct(s) | Byproduct Level |
| Strictly Anhydrous | High (>90%) | Minimal | <5% |
| Trace Moisture | Moderate to Low | Hexamethyldisiloxane, HCl | 5-50% |
| Protic Solvent (unintended) | Very Low to None | Hexamethyldisiloxane, Solvent-derived byproducts | >50% |
| Excess Base | Variable | Base-related byproducts | Variable |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reaction vs. Side Reaction
This diagram illustrates the desired nucleophilic substitution reaction of CMTMS versus the common hydrolysis side reaction pathway.
Caption: Desired reaction of CMTMS vs. hydrolysis side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in reactions involving CMTMS.
References
- 1. zmsilane.com [zmsilane.com]
- 2. This compound | 2344-80-1 [chemicalbook.com]
- 3. zmsilane.com [zmsilane.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. guidechem.com [guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction - Google Patents [patents.google.com]
Technical Support Center: Purification of Products Synthesized with Chloromethyltrimethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of products synthesized using chloromethyltrimethylsilane. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my reaction mixture when using this compound?
A1: When working with this compound, you can anticipate several types of impurities arising from the starting material, side reactions, and workup procedures. The most common impurities include:
-
Unreacted Starting Materials: Residual this compound and any unconsumed nucleophile.
-
Hydrolysis Products: this compound is highly moisture-sensitive and readily hydrolyzes to form trimethylsilanol, which can then condense to hexamethyldisiloxane (B120664) (HMDSO).[1]
-
Salts: If an amine base (e.g., triethylamine) is used, hydrochloride salts will form as a byproduct.
-
Other Silanes: Commercial this compound may contain other silane (B1218182) derivatives like tetramethylsilane.[1]
Q2: My silylated product seems to be decomposing during silica (B1680970) gel chromatography. What is happening and how can I prevent it?
A2: Silyl ethers, particularly trimethylsilyl (B98337) (TMS) ethers, are known to be labile under acidic conditions.[2] Standard silica gel is slightly acidic due to the presence of silanol (B1196071) groups on its surface, which can catalyze the cleavage (desilylation) of your silylated product back to the corresponding alcohol.
To prevent this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of the silica gel in your chromatography eluent containing 1-3% triethylamine (B128534) (NEt3).[3][4] This will neutralize the acidic sites on the silica.
-
Use a Buffered Mobile Phase: Add a small amount of triethylamine (0.1-2%) to your eluent system.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[5]
Q3: How do I effectively quench the excess this compound in my reaction mixture?
A3: Excess this compound should be carefully quenched to prevent the formation of HCl gas upon contact with water during workup. A common and effective method is to slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[6] This will neutralize any remaining this compound and the HCl produced from its hydrolysis. Be cautious, as this can generate gas (CO₂), so ensure proper venting.[7] Alternatively, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) can also be used.[7]
Troubleshooting Guides
Guide 1: Distillation
Problem: Poor separation of the desired product from siloxane impurities.
| Possible Cause | Solution |
| Close Boiling Points | The boiling points of your product and impurities like hexamethyldisiloxane (HMDSO) may be too close for simple distillation. Solution: Employ fractional distillation to achieve better separation.[8][9] A longer distillation column or one with a higher number of theoretical plates will improve resolution. |
| Thermal Decomposition | Silylated compounds can be sensitive to high temperatures, leading to degradation during distillation. Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the components and minimize thermal stress. |
| Improper Heating | Uneven or excessively rapid heating can lead to "bumping" and inefficient separation. Solution: Use a heating mantle with a stirrer or a water/oil bath for uniform heating. Heat the mixture slowly to establish a proper temperature gradient in the column. |
| Flooding of the Column | The vapor flow rate is too high, preventing the liquid from flowing back down the column. Solution: Reduce the heating rate to decrease the rate of vaporization. Ensure the column is not blocked.[10][11] |
Guide 2: Column Chromatography
Problem: Low recovery or decomposition of the silylated product.
| Issue | Possible Cause | Recommended Action |
| Streaking or Tailing on TLC/Column | Strong interaction between the basic silylated compound and acidic silanol groups on the silica gel. | 1. Neutralize Silica: Use an eluent containing 1-3% triethylamine.[3][4] 2. Deactivate Silica: Prepare a slurry of silica gel with your eluent and 1-3% triethylamine before packing the column.[12][13] |
| Low Recovery of Product | The compound is decomposing on the column (desilylation). | 1. Use Neutralized/Deactivated Silica: As described above. 2. Alternative Stationary Phase: Use neutral or basic alumina.[5] 3. Minimize Contact Time: Run the chromatography as quickly as possible without compromising separation. |
| Product Stuck at the Origin | The compound is highly polar or is decomposing into a very polar substance (the parent alcohol). | 1. Confirm Stability: Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new, more polar spot appears, your compound is not stable on silica. 2. Use a Less Polar Eluent with Base: If the compound is a basic amine, adding a small amount of ammonia (B1221849) to the mobile phase can improve elution.[5] |
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | (CH₃)₃SiCH₂Cl | 122.66 | 98-99 |
| Tetramethylsilane | (CH₃)₄Si | 88.22 | 26.6 |
| Trimethylsilanol | (CH₃)₃SiOH | 90.19 | 99[14] |
| Hexamethyldisiloxane (HMDSO) | ((CH₃)₃Si)₂O | 162.38 | 101[15] |
| Chlorotrimethylsilane | (CH₃)₃SiCl | 108.64 | 57[1] |
| Trimethylsilane | (CH₃)₃SiH | 74.20 | 6.7[16] |
Table 2: Silylation Reaction Yields under Various Conditions
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Chlorotrimethylsilane | Dextran | - | DMSO | 50 | - | High |
| Chlorotrimethylsilane | Dextran | - | DMSO | 80 | - | High (with degradation)[2] |
| Chlorotrimethylsilane | Alcohols/Phenols | Pyridine | Dichloromethane | Room Temp | 1-24 | Good to Excellent[17] |
| Chlorotrimethylsilane | Dichlorodimethylsilane | Benzoyl Peroxide | Neat | Reflux | 6 | ~47% (of chloromethyl derivative)[18] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Dextran | - | DMSO | 50 | - | 100% (with degradation)[2] |
Experimental Protocols
Protocol 1: General Workup Procedure for a Silylation Reaction
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring to quench any unreacted this compound.[6] Continue stirring for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove water-soluble byproducts.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography as required.
Protocol 2: Neutralization of Silica Gel for Column Chromatography
-
Prepare the Slurry: In a beaker, add the required amount of silica gel for your column.
-
Add Triethylamine: Add your chosen non-polar eluent (e.g., hexane (B92381) or petroleum ether) to the silica gel to create a slurry. Add triethylamine to the slurry to a final concentration of 1-3% (v/v).[3][4][12][13] For example, for every 100 mL of eluent used to make the slurry, add 1-3 mL of triethylamine.
-
Mix Thoroughly: Stir the slurry well to ensure the triethylamine is evenly distributed.
-
Pack the Column: Pack your chromatography column with the prepared basic slurry.
-
Equilibrate: Run 1-2 column volumes of your eluent (containing 1-3% triethylamine) through the packed column before loading your sample.[4] This ensures the entire stationary phase is neutralized.
-
Elute: Proceed with loading your sample and eluting with your chosen mobile phase (which may or may not contain triethylamine, depending on the sensitivity of your compound).
Mandatory Visualization
Caption: General experimental workflow for silylation and purification.
Caption: Troubleshooting logic for chromatographic purification issues.
References
- 1. Chlorotrimethylsilane | (CH3)3SiCl | CID 6397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
- 14. Trimethylsilanol - Wikipedia [en.wikipedia.org]
- 15. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Trimethylsilane - Wikipedia [en.wikipedia.org]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
How to prevent hydrolysis of chloromethyltrimethylsilane during workup
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to prevent the hydrolysis of chloromethyltrimethylsilane during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly sensitive to water?
This compound (CMTMS) is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂Cl.[1] It is a versatile reagent in organic synthesis, often used to introduce the trimethylsilylmethyl group.[2] Its sensitivity to water stems from the presence of a reactive silicon-chlorine bond which, in this case, is activated by the chloromethyl group. The silicon atom is electrophilic and readily attacked by nucleophiles, such as the oxygen atom in water, leading to rapid hydrolysis.[3][4]
Q2: What are the chemical consequences of this compound hydrolysis?
When this compound comes into contact with water or moist air, it undergoes hydrolysis to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and hydrogen chloride (HCl).[3] The trimethylsilanol can then condense to form hexamethyldisiloxane (B120664) (((CH₃)₃Si)₂O), a stable silicone compound.[3] The generation of corrosive hydrogen chloride gas is a significant outcome of this process.[3]
Q3: What are the observable signs of accidental hydrolysis during a workup?
Accidental exposure to water will lead to several noticeable signs. These include:
-
The reaction mixture turning hazy or forming two distinct liquid phases.[3]
-
Evolution of a gas, which is hydrogen chloride.[3]
-
A significant drop in the pH of the mixture, becoming strongly acidic (pH 1).[3]
-
In some cases, the formation of a solid precipitate, which is a polysiloxane polymer.[3]
Q4: Is it ever acceptable to use a standard aqueous workup for reactions involving this compound?
No, a standard aqueous workup, which involves washing the reaction mixture with water or aqueous solutions, should be strictly avoided.[5][6][7] The introduction of water will lead to the rapid degradation of the this compound, resulting in the loss of your desired product and the formation of unwanted byproducts.[1][3]
Q5: What is the fundamental principle for preventing hydrolysis during the workup of this compound?
The core principle is to maintain strictly anhydrous (water-free) conditions throughout the entire workup process.[8] This involves using anhydrous solvents, drying agents, and avoiding exposure of the reaction mixture to atmospheric moisture.[1][8] A non-aqueous workup is the required approach.[9]
Troubleshooting Guide: Non-Aqueous Workup Strategies
Problem: My reaction involving this compound is complete, and I need to isolate and purify my product without causing hydrolysis.
Solution: A non-aqueous workup is essential. The appropriate strategy depends on the nature of the reaction byproducts and the properties of your desired product.
| Workup Strategy | Description | Best For... | Considerations |
| Strategy 1: Direct Filtration | If the reaction produces solid byproducts (e.g., salts), they can be removed by filtration under an inert atmosphere (e.g., nitrogen or argon). The filtrate, containing the desired product, can then be further purified. | Removing insoluble salts or other solid impurities. | Ensure the filter cake is washed with an anhydrous solvent to maximize product recovery. The entire filtration setup should be kept under an inert atmosphere. |
| Strategy 2: Solvent Removal | The reaction solvent can be removed under reduced pressure using a rotary evaporator. This is a simple method to isolate a non-volatile product. | Isolating non-volatile products from the reaction solvent and any volatile impurities. | Ensure the product is not volatile under the conditions of rotary evaporation. A cold trap should be used to collect the evaporated solvent. |
| Strategy 3: Distillation | If the desired product is a thermally stable liquid with a boiling point different from other components in the reaction mixture, distillation can be an effective purification method. | Purifying liquid products that are thermally stable. This compound itself has a boiling point of 98-99 °C. | Fractional distillation may be necessary to separate components with close boiling points. The distillation should be performed under an inert atmosphere. |
| Strategy 4: Non-Aqueous Quenching and Filtration | If there are unreacted, non-volatile reagents that need to be quenched, an anhydrous quenching agent can be used. For example, a small amount of anhydrous isopropanol (B130326) could quench certain reactive species. Any resulting solids can then be filtered off. | Neutralizing reactive, non-volatile reagents without introducing water. | The quenching agent must be chosen carefully to react with the excess reagent but not the desired product. The byproducts of the quenching reaction should be easily removable. |
| Strategy 5: Anhydrous Solvent Extraction | This is a less common technique but can be useful. It involves adding a different anhydrous solvent in which the product is soluble but the impurities are not (or vice versa), followed by filtration. | Separating products from impurities with different solubilities in various anhydrous organic solvents. | Requires careful selection of solvents to achieve differential solubility. Emulsion formation is not a concern as with aqueous extractions. |
Quantitative Data Summary
The physical and chemical properties of this compound are critical for planning its use and purification.
| Property | Value | Significance for Workup |
| Boiling Point | 98-99 °C | Allows for purification by distillation. |
| Density | 0.879 g/mL at 25 °C | Useful for calculating molar equivalents and for solvent considerations. |
| Refractive Index | n20/D 1.418 | Can be used as a quick check for the purity of distilled fractions. |
| Flash Point | -4 °C | Highly flammable; requires careful handling away from ignition sources. |
| Water Solubility | Insoluble; reacts vigorously[1] | Confirms that aqueous workups are not viable. |
| Stability | Stable under anhydrous conditions; decomposes in moist air or water[1] | Emphasizes the need for a non-aqueous workup and inert atmosphere handling. |
Experimental Protocols
Protocol: General Non-Aqueous Workup for a Reaction Involving this compound
This protocol outlines a general procedure for isolating a product from a reaction mixture containing this compound, assuming the byproducts are solid salts.
Materials:
-
Anhydrous reaction solvent (e.g., THF, diethyl ether)
-
Anhydrous washing solvent (e.g., pentane, hexane)
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Inert gas supply (nitrogen or argon)
-
Schlenk line or glove box
-
Cannula or filter cannula
-
Round-bottom flasks, oven-dried and cooled under an inert atmosphere
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C in an ice bath. This can help to reduce the solubility of any salt byproducts.
-
Inert Atmosphere Filtration:
-
Set up a filtration apparatus (e.g., a sintered glass funnel) that has been oven-dried and cooled under an inert atmosphere.
-
Transfer the cooled reaction mixture to the filtration apparatus via a cannula under a positive pressure of inert gas.
-
Wash the original reaction flask with a small amount of anhydrous solvent and transfer this to the filter to ensure all the product is collected.
-
Wash the filtered solid (the filter cake) with several small portions of cold, anhydrous solvent to recover any remaining product.
-
-
Combine and Dry the Filtrate:
-
Collect the filtrate in a clean, oven-dried round-bottom flask.
-
Add an anhydrous drying agent (e.g., magnesium sulfate) to the filtrate to remove any trace amounts of water that may have inadvertently entered the system.
-
Stir the mixture for 15-30 minutes under an inert atmosphere.
-
-
Remove the Drying Agent:
-
Filter the mixture again through a new, dry filter cannula or sintered glass funnel to remove the drying agent.
-
Collect the final filtrate in a pre-weighed, oven-dried round-bottom flask.
-
-
Solvent Removal:
-
Remove the solvent from the final filtrate using a rotary evaporator. Ensure the flask is connected to the evaporator quickly to minimize exposure to air.
-
-
Further Purification (if necessary):
-
The resulting crude product can be further purified by methods such as distillation under reduced pressure or chromatography using anhydrous solvents and silica (B1680970) gel that has been dried under high vacuum.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. zmsilane.com [zmsilane.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Purification Strategies for Reactions Involving Chloromethyltrimethylsilane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when removing unreacted chloromethyltrimethylsilane from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is complete, but I'm unsure of the best method to remove the excess this compound. What are my options?
A1: The optimal method for removing unreacted this compound depends on the stability of your product and the scale of your reaction. The three primary methods are distillation, quenching followed by extraction, and column chromatography.
Q2: When is distillation a suitable method for removal?
A2: Distillation is an excellent choice if your desired product has a significantly higher boiling point than this compound (boiling point: 98-99 °C) and is thermally stable.[1] Simple or fractional distillation can effectively separate the volatile this compound from your non-volatile product. It is crucial to perform distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the remaining silane (B1218182) with atmospheric moisture.[1]
Q3: I believe quenching is the best approach for my experiment. How do I safely and effectively quench unreacted this compound?
A3: Quenching involves reacting the this compound with a protic solvent, such as water or an alcohol, to convert it into more easily removable byproducts. This method is suitable when your product is stable to aqueous or alcoholic conditions. A controlled, dropwise addition of the quenching agent to the cooled reaction mixture is crucial to manage the exothermic reaction and the evolution of hydrogen chloride (HCl) gas. Following the quench, an extractive work-up is necessary to separate the silylated byproducts and your desired compound.
Q4: My product is sensitive to both heat and aqueous conditions. How can I purify my compound?
A4: In such cases, column chromatography is the most appropriate purification method. This technique allows for the separation of your product from unreacted this compound and other impurities under non-destructive conditions. The choice of solvent system is critical for achieving good separation.
Q5: What are the primary byproducts formed during the quenching of this compound?
A5: When quenched with water, this compound hydrolyzes to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and hydrogen chloride (HCl). Trimethylsilanol can then condense to form hexamethyldisiloxane (B120664) (((CH₃)₃Si)₂O). If an alcohol (e.g., methanol (B129727) or ethanol) is used for quenching, the corresponding trimethylsilyl (B98337) ether (e.g., (CH₃)₃SiOCH₃ or (CH₃)₃SiOCH₂CH₃) and HCl are formed.
Q6: I've noticed an acidic pH in my reaction mixture after quenching. Why is this, and what should I do?
A6: The acidic pH is due to the formation of hydrogen chloride (HCl) gas during the hydrolysis of this compound.[1] This can be neutralized by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the extractive work-up.
Q7: During my extractive work-up, I'm having trouble with emulsions. How can I resolve this?
A7: Emulsions can sometimes form during the separation of aqueous and organic layers. To break up emulsions, you can try adding a small amount of brine (saturated aqueous NaCl solution) or allowing the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking of the separatory funnel can also help prevent their formation.
Q8: What are the key safety precautions I should take when working with this compound?
A8: this compound is a flammable, corrosive, and moisture-sensitive liquid.[2][3] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4][5] Keep it away from heat, sparks, and open flames.[2] It reacts violently with water, releasing corrosive hydrogen chloride gas.[2] Therefore, it must be stored in tightly sealed containers under an inert atmosphere and in a cool, dry place.[1]
Q9: How should I dispose of waste containing this compound?
A9: Waste containing this compound should be treated as hazardous waste. It should be neutralized by carefully reacting it with a suitable quenching agent (e.g., an alcohol) before disposal. The neutralized waste should then be disposed of according to local, regional, and national regulations.[2] Do not pour it down the drain.[2]
Data Presentation
| Parameter | Distillation | Quenching & Extraction | Column Chromatography |
| Principle of Separation | Difference in boiling points | Difference in solubility of product and byproducts | Differential adsorption on a stationary phase |
| Product Stability Requirement | Thermally stable | Stable to aqueous/alcoholic conditions and mild base | Generally applicable for most compounds |
| Scale | Suitable for moderate to large scale | Suitable for all scales | Suitable for small to moderate scale |
| Key Equipment | Distillation apparatus, heating mantle, condenser | Separatory funnel, standard glassware | Chromatography column, stationary phase, eluents |
| Advantages | Can be highly efficient for volatile impurities, cost-effective for large scales | Relatively simple and rapid procedure | High resolution, applicable to sensitive compounds |
| Disadvantages | Not suitable for heat-sensitive compounds | May not be suitable for water/alcohol-sensitive products, can form emulsions | Can be time-consuming and require large solvent volumes |
| This compound Boiling Point (°C) | 98-99 | N/A | N/A |
Experimental Protocols
Protocol 1: Removal by Distillation
Objective: To separate unreacted this compound from a high-boiling point, thermally stable product.
Methodology:
-
Assemble a standard distillation apparatus (simple or fractional, depending on the required separation efficiency) in a fume hood. Ensure all glassware is dry.
-
Charge the reaction mixture to the distillation flask.
-
Introduce an inert atmosphere (e.g., nitrogen or argon) into the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the this compound distillate at its boiling point (98-99 °C).[1]
-
Once the this compound has been removed, the temperature will either rise to the boiling point of the next volatile component or stabilize if the desired product is non-volatile.
-
Discontinue heating and allow the apparatus to cool to room temperature before dismantling.
Protocol 2: Removal by Quenching and Extraction
Objective: To convert unreacted this compound into water-soluble byproducts and separate them from the desired product.
Methodology:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and with vigorous stirring, add a quenching agent dropwise. Suitable quenching agents include:
-
Methanol or Ethanol: Reacts to form the corresponding trimethylsilyl ether and HCl.
-
Water: Reacts to form trimethylsilanol and HCl.
-
-
Monitor the addition rate to control the exotherm and the evolution of HCl gas.
-
Once the addition is complete and the reaction has subsided, allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product and water to separate the byproducts.
-
Shake the funnel, venting frequently to release any pressure.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl.
-
Brine (saturated aqueous NaCl) to remove excess water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to isolate the crude product.
Protocol 3: Removal by Column Chromatography
Objective: To separate the desired product from unreacted this compound and other impurities using silica (B1680970) gel chromatography.
Methodology:
-
Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and this compound (which is relatively nonpolar).
-
Pack the column: Prepare a silica gel column using the chosen eluent.[6]
-
Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.[7][8]
-
Elute the column: Pass the eluent through the column, collecting fractions.[6]
-
Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Effect of solvent and temperature on the rate of chloromethyltrimethylsilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyltrimethylsilane. The information provided addresses common issues related to the effects of solvent and temperature on reaction rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding very slowly or not at all. What are the common causes?
A1: Slow or incomplete reactions involving this compound are often due to several factors:
-
Moisture Contamination: this compound is highly sensitive to moisture. Trace amounts of water in your solvent, reagents, or on your glassware can lead to the hydrolysis of the starting material to form trimethylsilanol (B90980), which can then dimerize to hexamethyldisiloxane (B120664).[1][2] It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]
-
Inappropriate Solvent Choice: The choice of solvent plays a critical role in the reaction rate. For nucleophilic substitution reactions, the ideal solvent depends on the reaction mechanism (see Q2).
-
Steric Hindrance: While less sterically hindered than other chloromethylsilanes like (chloromethyl)(triphenyl)silane, the trimethylsilyl (B98337) group can still present some steric bulk that may slow down reactions with very bulky nucleophiles.[3]
-
Low Temperature: The reaction temperature may be too low to overcome the activation energy barrier. A modest increase in temperature can significantly increase the reaction rate.
Q2: How does the choice of solvent affect the reaction rate of this compound?
A2: The effect of the solvent depends on the reaction mechanism, which is typically either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).
-
For SN1 reactions , which proceed through a carbocation intermediate, polar protic solvents (e.g., water, alcohols) are preferred. These solvents can stabilize the carbocation intermediate and the leaving group (chloride ion) through hydrogen bonding and dipole-dipole interactions, thus accelerating the rate-determining step.
-
For SN2 reactions , which involve a backside attack of the nucleophile in a single concerted step, polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO) are generally optimal. These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more "naked" and reactive.
Q3: What are the expected side products in reactions with this compound?
A3: The most common side product is the hydrolysis product, trimethylsilanol ((CH₃)₃SiOH), which can further condense to form hexamethyldisiloxane (((CH₃)₃Si)₂O).[1][2] This is particularly prevalent if there is any moisture in the reaction. Other side products can arise from reactions with impurities in the starting material or from the decomposition of reactants or products at elevated temperatures.
Q4: How does temperature influence the reaction rate?
A4: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound. A higher temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier. As a general rule of thumb, for many reactions, the rate can double for every 10 °C increase in temperature. However, excessively high temperatures should be avoided as they can lead to the formation of unwanted byproducts or decomposition.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the product.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried. Use freshly opened or properly stored anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[1] |
| Incorrect Solvent | If an SN1 reaction is desired, consider using a more polar protic solvent. For an SN2 reaction, switch to a polar aprotic solvent. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress. |
| Poor Nucleophile | If applicable, consider using a stronger or less sterically hindered nucleophile. |
| Impure Starting Material | Verify the purity of your this compound. Impurities can inhibit the reaction.[2] Consider purification by distillation if necessary. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Rigorously exclude water from the reaction system as described above.[1][2] |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
| Over-reaction or Decomposition | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessively high temperatures or prolonged reaction times. |
Data Presentation
The following tables are templates for organizing experimental data to study the effect of solvent and temperature on the reaction rate.
Table 1: Effect of Solvent on the Rate Constant of a Hypothetical Reaction at a Constant Temperature (e.g., 25 °C)
(Note: The following data is illustrative to demonstrate the expected trend and should be replaced with experimental results.)
| Solvent | Dielectric Constant (ε) | Rate Constant (k) (s⁻¹) |
| 80% Ethanol / 20% Water | 65.4 | 1.5 x 10⁻⁴ |
| 60% Ethanol / 40% Water | 70.3 | 3.2 x 10⁻⁴ |
| 40% Ethanol / 60% Water | 75.2 | 6.8 x 10⁻⁴ |
| Methanol | 32.7 | 5.5 x 10⁻⁵ |
| Acetone | 20.7 | 1.2 x 10⁻⁶ |
Table 2: Effect of Temperature on the Rate Constant of a Hypothetical Reaction in a Constant Solvent (e.g., 50% Ethanol / 50% Water)
(Note: The following data is illustrative and should be replaced with experimental results.)
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s⁻¹) |
| 25 | 298.15 | 4.5 x 10⁻⁴ |
| 35 | 308.15 | 9.2 x 10⁻⁴ |
| 45 | 318.15 | 1.8 x 10⁻³ |
Experimental Protocols
General Protocol for Determining the Rate of Solvolysis of this compound
This protocol describes a general method for measuring the rate of solvolysis of this compound in a given solvent system by monitoring the production of hydrochloric acid.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol/water mixtures, acetone/water mixtures)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator solution (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bar
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% v/v ethanol/water) using anhydrous solvents.
-
Reaction Setup: In a flask, place a known volume of the solvent mixture and a few drops of the indicator. Place the flask in the constant temperature water bath and allow it to equilibrate.
-
Initiation of Reaction: Add a precise amount of this compound to the solvent mixture to achieve a known initial concentration. Start the stopwatch immediately upon addition.
-
Titration: As the reaction proceeds, hydrochloric acid is produced, which will cause the indicator to change color. Titrate the solution with the standardized NaOH solution to neutralize the acid and return the indicator to its endpoint color. Record the volume of NaOH added and the time.
-
Data Collection: Repeat the titration at regular time intervals. The total volume of NaOH added at each time point corresponds to the amount of HCl produced, and thus the extent of the reaction.
-
Data Analysis: The concentration of the reactant at each time point can be calculated from the amount of HCl produced. The rate constant (k) can then be determined by plotting the appropriate function of concentration versus time (e.g., ln[Reactant] vs. time for a first-order reaction).
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound reactions.
Caption: Comparison of SN1 and SN2 reaction pathways for this compound.
References
Technical Support Center: Strategies for Improving the Selectivity of Chloromethyltrimethylsilane Reactions
Welcome to the technical support center for chloromethyltrimethylsilane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges related to reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound, (CH₃)₃SiCH₂Cl, possesses two principal electrophilic sites susceptible to nucleophilic attack: the silicon atom and the carbon atom of the chloromethyl group. The silicon atom is the center for silylation reactions, while the chloromethyl carbon is the site for alkylation reactions. The selectivity of a reaction is determined by which site the nucleophile preferentially attacks, a choice governed by the nature of the nucleophile, the reaction conditions, and the substrate.
Q2: How does the nature of the nucleophile influence selectivity in reactions with this compound?
The "hard" and "soft" nature of the nucleophile plays a crucial role in determining the reaction pathway. Hard nucleophiles, characterized by high charge density and low polarizability (e.g., alkoxides, phenoxides), tend to attack the harder electrophilic silicon atom, leading to O-silylation. Softer nucleophiles, which are more polarizable with a lower charge density (e.g., thiolates, primary amines), are more inclined to attack the softer carbon atom of the chloromethyl group, resulting in alkylation.
Q3: Can this compound be used for selective reactions on substrates with multiple functional groups?
Yes, achieving selectivity on polyfunctional substrates is possible by carefully controlling the reaction conditions. For instance, in a molecule containing both a hydroxyl and an amino group (an amino alcohol), the more nucleophilic amine can often be selectively alkylated over the hydroxyl group. However, factors such as steric hindrance and the basicity of the reaction medium can significantly impact this selectivity.
Q4: What is a common cause of low yield or the formation of side products?
A primary cause of low yield and the formation of side products, such as silanols and siloxanes, is the presence of moisture.[1] this compound is sensitive to water, which can lead to its hydrolysis. To mitigate this, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q5: How can over-alkylation be prevented when reacting with primary or secondary amines?
Over-alkylation, where an amine is alkylated multiple times, is a common issue.[2] Strategies to avoid this include:
-
Careful control of stoichiometry, often using a large excess of the amine.
-
Optimizing the choice of solvent and base.
-
Conducting the reaction at a lower temperature to reduce the rate of the second alkylation.
-
Utilizing flow chemistry to maintain a low concentration of the alkylating agent.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Low Selectivity in the Reaction with Amino Alcohols (N-alkylation vs. O-silylation)
| Potential Cause | Suggested Solution |
| Incorrect Base | For selective N-alkylation, a non-nucleophilic base of moderate strength is often preferred to deprotonate the amine without significantly activating the hydroxyl group. If O-silylation is the undesired product, consider switching to a weaker base or using a hindered base. |
| Inappropriate Solvent | The polarity of the solvent can influence which functional group is more reactive. In polar aprotic solvents like DMF or DMSO, the nucleophilicity of the amine is enhanced, favoring N-alkylation. In less polar solvents, O-silylation might become more competitive. |
| High Reaction Temperature | Elevated temperatures can sometimes decrease selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product, which is often the N-alkylated compound. |
Problem 2: Formation of Multiple Alkylated Products with Polyamines
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | To favor mono-alkylation, use a large excess of the polyamine substrate relative to this compound. This statistical approach increases the probability that the alkylating agent will react with an unreacted amine molecule. |
| High Reactivity of the Mono-alkylated Product | The initially formed mono-alkylated amine may be more nucleophilic than the starting material, leading to rapid subsequent alkylation. Running the reaction at a lower temperature and for a shorter duration can help to minimize this. Careful monitoring by TLC or LC-MS is crucial. |
| Inadequate Control of Reaction Conditions | Consider using a protecting group strategy if selective mono-alkylation proves challenging. Alternatively, explore alternative synthetic routes that introduce the desired alkyl group under more controlled conditions. |
Problem 3: Unexpected Side Products Observed by GC-MS or NMR
| Potential Cause | Suggested Solution |
| Hydrolysis of this compound | The presence of water can lead to the formation of trimethylsilanol, which can further condense to form hexamethyldisiloxane. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere. |
| Reaction with Solvent | Some solvents can react with this compound or intermediates. For example, in the presence of a Lewis acid, aromatic solvents could potentially undergo Friedel-Crafts alkylation. Choose an inert solvent for your reaction. |
| Impure Starting Materials | Impurities in the this compound, such as other chlorosilanes, can lead to unexpected byproducts.[2] Consider purifying the reagent by distillation before use.[2] |
Experimental Protocols
Protocol 1: Selective N-Alkylation of an Aniline (B41778)
This protocol provides a general procedure for the selective mono-N-alkylation of an aniline using an alkyl halide, a method that can be adapted for this compound.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4])
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
n-Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the aniline in the ionic liquid ([BMIM][BF4], approximately 2-3 mL per mmol of aniline) with stirring at room temperature until a homogeneous solution is formed.[3]
-
Add this compound dropwise to the stirred solution.[3]
-
Heat the reaction mixture to 60-80 °C.[3]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Add a saturated aqueous solution of NaHCO₃ to the reaction mixture.[3]
-
Extract the product with n-hexane (3 x 20 mL).[3]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The relative reactivity of different nucleophiles towards this compound can be influenced by several factors, including steric hindrance and the electronic properties of the nucleophile. Below is a table summarizing the expected reactivity trends.
| Nucleophile Type | Functional Group | Expected Primary Product | Relative Reactivity Trend | Key Influencing Factors |
| Hard Nucleophiles | Alcohols (ROH), Phenols (ArOH) | O-Silylation Product | Phenols > Primary Alcohols > Secondary Alcohols | Acidity of the hydroxyl group, Steric hindrance |
| Soft Nucleophiles | Thiols (RSH), Amines (RNH₂) | S- or N-Alkylation Product | Thiols > Primary Amines > Secondary Amines | Nucleophilicity, Steric hindrance |
Visualizations
Logical Workflow for Troubleshooting Selectivity Issues
This diagram outlines a decision-making process for addressing poor selectivity in a reaction involving a substrate with both an amine and a hydroxyl group.
Caption: A troubleshooting flowchart for improving N-alkylation selectivity.
Signaling Pathway of Competitive Reactions
This diagram illustrates the competing reaction pathways of this compound with a generic nucleophile, leading to either silylation or alkylation.
Caption: Competing silylation and alkylation pathways.
References
Dealing with the formation of siloxanes in reactions involving chloromethyltrimethylsilane
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of siloxane byproducts in reactions utilizing chloromethyltrimethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are siloxanes and why are they a problem in my reaction?
A1: Siloxanes are compounds characterized by a silicon-oxygen-silicon (Si-O-Si) linkage.[1] In the context of reactions with this compound, they are undesirable byproducts. Their formation can significantly lower the yield of your target molecule, complicate the purification process, and potentially interfere with subsequent reaction steps.[2]
Q2: What is the primary cause of siloxane formation when using this compound?
A2: The primary cause is the presence of water in the reaction mixture.[2] this compound, like other silyl (B83357) halides, possesses a highly reactive silicon-chlorine (Si-Cl) bond that is extremely susceptible to hydrolysis.[3] This reaction with water initiates the pathway to siloxane formation.
Q3: How does water lead to the formation of siloxanes?
A3: The process occurs in two main steps. First, this compound reacts with water to form a trimethylsilanol (B90980) intermediate and hydrochloric acid (HCl).[1] Second, this unstable silanol (B1196071) intermediate rapidly condenses with another silanol molecule or reacts with another molecule of this compound to form the thermodynamically stable Si-O-Si bond of the disiloxane.[1]
Q4: I've observed a significant amount of a white precipitate or a clear, oily substance in my reaction. Could this be a siloxane byproduct?
A4: Yes, this is a strong indication of siloxane formation. Polydimethylsiloxanes, which are common byproducts, can appear as insoluble oils or white polymeric solids.[2][4] If you observe an unexpected precipitate or an immiscible oily layer, contamination with siloxanes is highly likely.
Mechanism of Siloxane Formation
The formation of hexamethyldisiloxane, the most common siloxane byproduct from this compound, proceeds via a hydrolysis and subsequent condensation mechanism.
Caption: Pathway of siloxane byproduct formation from this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or no yield of the desired product; formation of a white solid or oily residue. | Significant hydrolysis of this compound has occurred, leading to the formation of siloxane byproducts. | 1. Verify Anhydrous Conditions: Ensure all solvents, reagents, and glassware were rigorously dried.[2] 2. Inert Atmosphere: Confirm the reaction was conducted under a positive pressure of an inert gas (Nitrogen or Argon).[2] 3. Reagent Quality: Use a fresh bottle of this compound. Older bottles may have been exposed to atmospheric moisture.[5] |
| Reaction is sluggish or fails to initiate. | While siloxane formation is a common issue, other factors can affect the reaction. The nucleophile may be of poor quality or the temperature too low. | 1. Titrate Nucleophile: If using organometallic reagents (e.g., Grignard), titrate to determine the active concentration.[6] 2. Temperature Control: Ensure the reaction temperature is appropriate for the specific nucleophilic substitution. Gentle warming might be needed for initiation, followed by cooling.[6] |
| Product is contaminated with a less polar impurity after workup. | Siloxane byproducts are generally less polar than the desired functionalized products and may co-elute or complicate purification. | 1. Purification Strategy: Use flash column chromatography on silica (B1680970) gel. Siloxanes will typically elute first with non-polar eluents (e.g., hexanes).[2] 2. Workup Caution: During aqueous workup, minimize contact time and use cooled solutions to reduce the risk of hydrolyzing any remaining starting material. |
| Crude NMR shows unexpected signals in the siloxane region (around 0 ppm for Si-CH3). | Formation of siloxane byproducts. | 1. Quantify Impurity: Integrate the impurity peaks against your product peaks to estimate the extent of byproduct formation. 2. Review Protocol: Re-evaluate the experimental protocol, focusing on the steps for moisture exclusion as detailed below. |
Experimental Protocols for Minimizing Siloxane Formation
Protocol 1: Rigorous Drying of Reaction Components
This protocol is essential for preventing the hydrolysis of this compound.
A. Glassware Preparation:
-
Clean all glassware thoroughly.
-
Place glassware in an oven at >120°C for at least 4 hours (overnight is recommended).
-
Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon. Alternatively, cool the glassware in a desiccator over a strong drying agent.[2]
B. Solvent Drying:
-
Choose a solvent compatible with your reaction that can be effectively dried (e.g., THF, Diethyl Ether, Toluene, Dichloromethane).
-
Use a solvent purification system (SPS) if available.
-
Alternatively, dry solvents using appropriate drying agents. See the table below for guidance.
-
Store dried solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.[2]
| Solvent | Common Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/Benzophenone (B1666685) | Reflux until the deep blue/purple color of the benzophenone ketyl radical persists. Distill directly into the reaction flask under inert gas. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 24 hours, then distill. |
| Toluene | Sodium | Reflux over sodium metal, then distill. |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ for 24 hours, then distill. |
Protocol 2: General Procedure for Nucleophilic Substitution
This procedure provides a framework for reacting this compound with a generic nucleophile ("Nu-").
-
Setup: Assemble oven-dried glassware under a positive pressure of dry nitrogen or argon. Use septa and cannulation techniques for reagent transfer.
-
Reagents: Dissolve the nucleophile in an anhydrous solvent within the reaction flask, equipped with a magnetic stirrer and cooled to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Addition: Add this compound to the solution of the nucleophile dropwise via a syringe. Note: For highly reactive nucleophiles, inverse addition (adding the nucleophile to the silane) may be preferable to keep the concentration of the nucleophile low.[6]
-
Reaction: Allow the reaction to stir at the designated temperature for the required time, monitoring by TLC or another appropriate method.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of a suitable salt (e.g., ammonium (B1175870) chloride).[2] Perform the aqueous workup quickly to minimize hydrolysis of any unreacted this compound.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography, typically using a gradient of ethyl acetate (B1210297) in hexanes.[2]
Troubleshooting Workflow
If you suspect siloxane formation, follow this decision tree to diagnose and solve the issue.
Caption: A decision tree for troubleshooting siloxane-related issues.
References
Validation & Comparative
A Comparative Guide to Purity Determination of Chloromethyltrimethylsilane: GC-MS vs. qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the success of synthetic chemistry and the quality of final products. Chloromethyltrimethylsilane, a versatile reagent in organic synthesis, is no exception. This guide provides an objective comparison of two powerful analytical techniques for determining its purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your analytical needs.
At a Glance: GC-MS vs. qNMR for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. It excels at separating complex mixtures and identifying individual components with high sensitivity. In contrast, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that provides a direct and highly accurate measurement of purity without the need for specific reference standards for each impurity.
The choice between these methods often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of impurity standards, and the desired level of accuracy and precision.
Quantitative Data Summary
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Signal intensity is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard.[1][2] |
| Primary Use | Identification and quantification of volatile impurities. | Absolute purity determination and structural confirmation.[1] |
| Sensitivity | High (ppm levels), ideal for trace impurity analysis. | Moderate, best suited for impurities >0.1%. |
| Sample Preparation | Simple dilution in a suitable anhydrous solvent. | Precise weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent.[3] |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes |
| Need for Impurity Standards | Yes, for accurate quantification of identified impurities. | No, purity is determined relative to a certified internal standard of a different compound.[1] |
| Estimated Limit of Detection (LOD) | 0.01 - 0.1% for typical impurities | ~0.05% |
| Estimated Limit of Quantification (LOQ) | 0.03 - 0.3% for typical impurities | ~0.15% |
| Precision (RSD) | < 5% | < 1% |
Experimental Protocols
Detailed methodologies for both GC-MS and qNMR are provided below to facilitate the implementation of these techniques for the purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the direct analysis of this compound and its common volatile impurities.
1. Sample Preparation:
-
Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to prevent hydrolysis, prepare a 1% (v/v) solution of this compound in anhydrous hexane (B92381) or another suitable aprotic solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W VF-200ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent low-bleed column suitable for silane (B1218182) analysis.
-
Injector: Split/Splitless inlet at 250°C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-300.
3. Data Analysis:
-
The purity of this compound is determined by area percent normalization, assuming a similar response factor for the main component and its structurally related impurities.
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of known standards, if available.
Expected Retention Times (Estimated):
-
This compound: ~5-7 minutes.
-
Potential impurities such as dithis compound, trimethylsilanol, and hexamethyldisiloxane (B120664) would have different retention times based on their volatility and interaction with the stationary phase.
Quantitative ¹H NMR (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound using an internal standard.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,4-dinitrobenzene) into a clean, dry NMR tube. The internal standard should be chosen such that its signals do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that has been dried over molecular sieves.
-
Cap the NMR tube and gently mix until both the sample and the internal standard are fully dissolved.
2. ¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, ensuring a high signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 25°C.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet of the -CH₂Cl protons, expected around δ 2.7 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and qNMR analysis.
GC-MS analysis workflow for this compound.
qNMR analysis workflow for this compound.
Conclusion and Method Selection
Both GC-MS and qNMR are highly capable techniques for assessing the purity of this compound.
GC-MS is an excellent choice for routine quality control, offering high sensitivity for the detection of trace volatile impurities. Its ability to separate and identify unknown impurities by comparing their mass spectra to extensive libraries is a significant advantage. However, for accurate quantification, reference standards for each impurity are ideally required.
Quantitative NMR provides a direct and highly accurate method for determining the absolute purity of this compound without the need for impurity standards. This makes it particularly valuable for the characterization of new batches of material or for establishing the purity of in-house reference standards. While less sensitive than GC-MS for trace analysis, its high precision and direct traceability to SI units make it a powerful tool for definitive purity assessment.[1]
For a comprehensive purity profile, a dual-method approach can be employed. GC-MS can be used to identify and quantify trace volatile impurities, while qNMR can provide a highly accurate and precise determination of the absolute purity of the main component. The selection of the primary method will ultimately depend on the specific analytical needs, available instrumentation, and the desired level of accuracy for the purity determination.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Chloromethyltrimethylsilane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Chloromethyltrimethylsilane [(CH₃)₃SiCH₂Cl] is a versatile reagent in organic synthesis, primarily utilized for the introduction of the trimethylsilylmethyl group onto various nucleophiles. The characterization of its reaction products is crucial for confirming successful transformation and ensuring the purity of synthesized compounds. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the key products derived from the reactions of this compound with common nucleophiles, namely alcohols, carboxylic acids, and ketones. Detailed experimental protocols for these transformations are also presented.
Comparison of ¹H and ¹³C NMR Spectral Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its principal reaction products. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Data Comparison
| Compound | Structure | -Si(CH₃)₃ (s) | -CH₂- | Other Protons |
| This compound[1][2] | (CH₃)₃SiCH₂Cl | ~0.15 | ~2.65 (s) | - |
| Methoxymethyltrimethylsilane[3] | (CH₃)₃SiCH₂OCH₃ | ~0.05 | ~3.15 (s) | ~3.30 (s, -OCH₃) |
| Trimethylsilylmethyl acetate[4][5] | (CH₃)₃SiCH₂OC(O)CH₃ | ~0.08 | ~3.76 (s) | ~2.04 (s, -C(O)CH₃) |
| (1-Cyclohexen-1-yloxy)trimethylsilane | (CH₃)₃Si-O-C₆H₉ | ~0.17 | - | ~4.85 (t, =CH-), ~2.0 (m, allylic CH₂), ~1.6 (m, CH₂), ~1.5 (m, CH₂) |
Table 2: ¹³C NMR Data Comparison
| Compound | Structure | -Si(CH₃)₃ | -CH₂- | Other Carbons |
| This compound[6][7] | (CH₃)₃SiCH₂Cl | ~ -2.0 | ~28.0 | - |
| Methoxymethyltrimethylsilane | (CH₃)₃SiCH₂OCH₃ | ~ -2.5 | ~65.0 | ~58.0 (-OCH₃) |
| Trimethylsilylmethyl acetate[8] | (CH₃)₃SiCH₂OC(O)CH₃ | ~ -3.0 | ~60.0 | ~171.0 (C=O), ~21.0 (-C(O)CH₃) |
| (1-Cyclohexen-1-yloxy)trimethylsilane[9] | (CH₃)₃Si-O-C₆H₉ | ~ 0.5 | - | ~150.0 (=C-O), ~100.0 (=CH), ~30.0, ~24.0, ~23.0, ~22.0 (cyclohexene CH₂) |
Experimental Protocols
1. Synthesis of Methoxymethyltrimethylsilane (Silyl Ether Formation)
This protocol describes the reaction of this compound with methanol (B129727) to form methoxymethyltrimethylsilane.
-
Materials: this compound, anhydrous methanol, sodium metal, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium methoxide (B1231860) is prepared by carefully adding sodium metal (1.0 eq) to anhydrous methanol.
-
Once the sodium has completely reacted, this compound (1.0 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The methanol is removed from the filtrate by distillation.
-
The residue is then distilled under reduced pressure to afford the pure methoxymethyltrimethylsilane.
-
2. Synthesis of Trimethylsilylmethyl Acetate (B1210297) (Silyl Ester Formation)
This protocol outlines the preparation of trimethylsilylmethyl acetate from this compound and acetic acid.
-
Materials: this compound, glacial acetic acid, triethylamine (B128534), anhydrous diethyl ether.
-
Procedure:
-
To a solution of glacial acetic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, this compound (1.0 eq) is added dropwise at 0 °C (ice bath).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield pure trimethylsilylmethyl acetate.
-
3. Synthesis of (1-Cyclohexen-1-yloxy)trimethylsilane (Silyl Enol Ether Formation)
This protocol details the synthesis of a silyl (B83357) enol ether from this compound and cyclohexanone (B45756).
-
Materials: this compound, cyclohexanone, triethylamine, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, a solution of cyclohexanone (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF is prepared.
-
This compound (1.2 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 12-24 hours.
-
After cooling, the mixture is poured into a separatory funnel containing a mixture of ice-cold water and pentane.
-
The organic layer is separated, and the aqueous layer is extracted with pentane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
After filtration, the solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to give (1-cyclohexen-1-yloxy)trimethylsilane.
-
Reaction and Characterization Workflow
The following diagram illustrates the general reaction pathways of this compound and the subsequent NMR characterization of the products.
Caption: Reaction pathways of this compound and NMR analysis.
References
- 1. This compound(2344-80-1) 1H NMR spectrum [chemicalbook.com]
- 2. Silane, (chloromethyl)trimethyl- | C4H11ClSi | CID 75361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (METHOXYMETHYL)TRIMETHYLSILANE(14704-14-4) 1H NMR [m.chemicalbook.com]
- 4. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 1H NMR spectrum [chemicalbook.com]
- 5. Methanol, 1-(trimethylsilyl)-, 1-acetate | C6H14O2Si | CID 76214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(2344-80-1) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. TRIMETHYLSILYLMETHYL ACETATE(2917-65-9) 13C NMR [m.chemicalbook.com]
- 9. Cyclohexene, 1-((trimethylsilyl)oxy)- | C9H18OSi | CID 81161 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Chlorotrimethylsilane and Chloromethyltrimethylsilane for Alcohol Protection
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is a critical determinant of success. For researchers, scientists, and drug development professionals, an ideal protecting group should be easily introduced and removed under mild conditions, exhibit stability to a range of reagents, and afford high yields. This guide provides a comprehensive comparison of two silicon-containing reagents, chlorotrimethylsilane (B32843) (TMSCl) and chloromethyltrimethylsilane, for the protection of alcohols.
While both reagents are structurally similar, their reactivity and utility in alcohol protection differ significantly. Chlorotrimethylsilane is a widely established and highly effective reagent for the formation of trimethylsilyl (B98337) (TMS) ethers, a common and versatile strategy for alcohol protection. In contrast, the application of this compound for the direct protection of alcohols is not a standard or well-documented method in the scientific literature. Its reactivity appears directed toward other transformations rather than the formation of a simple, stable silyl (B83357) ether for protective purposes.
Chlorotrimethylsilane (TMSCl): The Workhorse for Silyl Ether Protection
Chlorotrimethylsilane is the quintessential reagent for the introduction of the trimethylsilyl (TMS) protecting group. The reaction involves the nucleophilic attack of the alcohol on the silicon atom of TMSCl, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1] The resulting TMS ether is stable under a variety of non-acidic conditions but can be readily cleaved when desired.
Quantitative Data for Alcohol Protection with Chlorotrimethylsilane
The protection of primary and secondary alcohols with chlorotrimethylsilane generally proceeds with high efficiency.[2] Tertiary alcohols can also be protected, though the reaction may be slower due to steric hindrance.[3]
| Alcohol Type | Typical Reagents | Solvent | Typical Yield (%) | Reference |
| Primary Alcohol | TMSCl, Triethylamine (B128534) | Dichloromethane (DCM) | >95% | [4] |
| Secondary Alcohol | TMSCl, Imidazole | Dichloromethane (DCM) | >90% | [5] |
| Tertiary Alcohol | TMSCl, Pyridine | Pyridine | Variable, often lower | [3] |
Stability of Trimethylsilyl (TMS) Ethers
The stability of the TMS protecting group is a key consideration in its application. TMS ethers are notably labile to acidic conditions and are also susceptible to cleavage by fluoride (B91410) ions.[1] Their stability is significantly lower than that of bulkier silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[6]
| Condition | Stability | Deprotection Reagents | Reference |
| Acidic (e.g., pH < 5) | Low | Aqueous HCl, Acetic Acid | [4] |
| Basic (e.g., pH > 9) | Moderate | Stable to many non-nucleophilic bases | [7] |
| Nucleophilic | Low to Moderate | Cleaved by strong nucleophiles | [8] |
| Fluoride Ions | Very Low | Tetrabutylammonium fluoride (TBAF), HF | [1] |
This compound: An Alternative Reactivity Profile
Searches of the scientific literature did not yield standard protocols or efficacy data for the use of this compound as a direct protecting group for alcohols in the same manner as chlorotrimethylsilane. The primary reaction of this compound with alkoxides (formed from alcohols) appears to be the formation of (methoxymethyl)trimethylsilane, which does not constitute a protection of the original alcohol. Reagents with a similar structure, such as (tert-butyldimethylsilyloxy)methyl chloride, are used to protect sterically hindered alcohols by forming a silyloxymethyl ether, but this represents a different class of protecting group and reagent.[9]
Due to the lack of evidence for its use as a standard alcohol protecting agent, a direct quantitative comparison of efficacy with chlorotrimethylsilane is not feasible. The established utility of chlorotrimethylsilane makes it the clear and recommended choice for the formation of trimethylsilyl ethers for alcohol protection.
Experimental Protocols
Protection of a Primary Alcohol using Chlorotrimethylsilane
Objective: To protect a primary alcohol as its trimethylsilyl (TMS) ether.
Materials:
-
Primary alcohol (1.0 eq)
-
Chlorotrimethylsilane (TMSCl, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude TMS ether, which can be purified by distillation or flash chromatography if necessary.[4]
Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To cleave a TMS ether to regenerate the parent alcohol.
Materials:
-
TMS-protected alcohol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops).
-
Stir the solution at room temperature. The deprotection is typically rapid (5-30 minutes).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.[4]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the protection and deprotection processes for alcohols using chlorotrimethylsilane.
Caption: General workflow for the protection of an alcohol as a trimethylsilyl (TMS) ether.
Caption: General workflow for the deprotection of a trimethylsilyl (TMS) ether to regenerate the alcohol.
Conclusion
For the protection of alcohols, chlorotrimethylsilane is a highly effective and well-documented reagent, leading to the formation of trimethylsilyl ethers in high yields. The TMS group offers moderate stability and can be readily removed under mild acidic conditions or with fluoride reagents, making it a versatile choice in many synthetic strategies.
In contrast, this compound is not a standard reagent for the direct protection of alcohols. The available evidence suggests a different reactive pathway that does not result in the formation of a simple, stable protected alcohol. Therefore, for researchers, scientists, and drug development professionals seeking a reliable method for silyl ether-based alcohol protection, chlorotrimethylsilane remains the superior and recommended choice.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. fiveable.me [fiveable.me]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. scispace.com [scispace.com]
A Comparative Guide to Alternative Reagents for the Preparation of Trimethylsilylmethyl Organometallics
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trimethylsilylmethyl group is a cornerstone transformation in organic synthesis, providing a versatile nucleophilic building block for the construction of complex molecules. The choice of the organometallic reagent for this purpose significantly impacts reaction efficiency, selectivity, and functional group tolerance. This guide offers an objective comparison of the primary and alternative reagents for the preparation of trimethylsilylmethyl organometallics, supported by experimental data and detailed protocols to inform reagent selection in your synthetic endeavors.
Core Reagents: A Tale of Two Metals
The most established and widely utilized reagents for delivering the trimethylsilylmethyl nucleophile are based on lithium and magnesium.
-
(Trimethylsilyl)methyllithium (B167594) (TMSCH₂Li): As an organolithium reagent, it is generally characterized by its high reactivity and basicity.[1] It is typically prepared through the treatment of (trimethylsilyl)methyl chloride with butyllithium.[1]
-
(Trimethylsilyl)methylmagnesium Chloride (TMSCH₂MgCl): This Grignard reagent is often considered the functional equivalent to its lithium counterpart but can display different reactivity and selectivity profiles.[1] Its preparation involves the reaction of (trimethylsilyl)methyl chloride with magnesium metal.[1]
Both reagents are highly reactive and necessitate handling under anhydrous and inert conditions to prevent decomposition.[1] The higher reactivity of the organolithium reagent can be advantageous when dealing with less reactive electrophiles.[1] Conversely, the Grignard reagent may offer superior selectivity and compatibility with sensitive functional groups.[1]
Performance in the Peterson Olefination
A primary application for these reagents is the Peterson olefination, a robust method for synthesizing alkenes from carbonyl compounds.[1] The reaction proceeds via the addition of the silylmethyl reagent to an aldehyde or ketone, forming a β-hydroxysilane intermediate which is then eliminated to yield the alkene.[1]
Table 1: Comparison of (Trimethylsilyl)methyllithium and (Trimethylsilyl)methylmagnesium Chloride in the Peterson Olefination
| Feature | (Trimethylsilyl)methyllithium | (Trimethylsilyl)methylmagnesium Chloride | Notes |
| Reactivity | Higher | Moderate | The lithium reagent's higher reactivity can be beneficial for sterically hindered or electronically deactivated carbonyls. |
| Selectivity | Generally lower | Can be higher | The Grignard reagent may offer better diastereoselectivity in certain cases. |
| Substrate Scope | Broad, including aliphatic and aromatic aldehydes and ketones. | Broad, with good performance in many standard transformations. | Functional group tolerance can be a deciding factor; the Grignard reagent may be more compatible with certain sensitive groups.[1] |
| Typical Yields | Generally good to excellent yields are reported for a variety of carbonyl compounds.[1] | Good to excellent yields are achievable under optimized conditions.[1] | Yields are substrate-dependent and can be optimized by adjusting reaction parameters.[1] |
Alternative Reagents: Expanding the Toolkit
While lithium and magnesium reagents dominate the landscape, organometallics based on other metals such as zinc and copper have emerged as valuable alternatives, offering unique reactivity and milder reaction conditions.
Trimethylsilylmethylzinc Reagents
Organozinc reagents are known for their excellent functional group tolerance. The preparation of trimethylsilylmethylzinc reagents can be achieved through the reaction of iodomethyltrimethylsilane with activated zinc dust.
Trimethylsilylmethylcopper Reagents
Organocopper reagents are particularly useful for conjugate addition and substitution reactions. Trimethylsilylmethylcopper reagents can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a copper(I) salt.
Experimental Protocols
Preparation of (Trimethylsilyl)methylmagnesium Chloride
This protocol describes a typical laboratory-scale synthesis of the Grignard reagent.
Caption: Workflow for the preparation of (trimethylsilyl)methylmagnesium chloride.
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.
-
Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Slowly add a solution of (trimethylsilyl)methyl chloride in anhydrous THF from the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[1]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.[1]
-
The resulting solution of (trimethylsilyl)methylmagnesium chloride can be titrated and used directly in subsequent reactions.[1]
Peterson Olefination of a Ketone using (Trimethylsilyl)methyllithium
This protocol outlines a typical procedure for the methylenation of a ketone.
Caption: Experimental workflow for a typical Peterson olefination.
Protocol:
-
Dissolve the ketone (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an argon atmosphere.
-
Add a solution of (trimethylsilyl)methyllithium in hexanes (e.g., 1.0 M, 1.2 eq) dropwise at room temperature (25 °C).[1]
-
Stir the reaction mixture for 30 minutes.[1]
-
To effect elimination, add an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydride) and continue stirring. The choice of acid or base will influence the stereochemical outcome.[1]
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to afford the desired alkene.[1]
Logical Relationships in Reagent Selection
The choice of a trimethylsilylmethyl organometallic reagent is a critical decision in synthesis design, governed by a balance of reactivity, selectivity, and substrate compatibility.
Caption: Logical workflow for selecting the appropriate trimethylsilylmethyl reagent.
Conclusion
The selection of a reagent for the introduction of a trimethylsilylmethyl group is a nuanced decision that depends on the specific synthetic context. While (trimethylsilyl)methyllithium and (trimethylsilyl)methylmagnesium chloride remain the workhorses in this field, offering a balance of high reactivity and accessibility, alternative reagents based on zinc and copper provide valuable options for reactions requiring greater functional group tolerance and milder conditions. As the demand for more efficient and selective synthetic methodologies grows, the continued exploration and development of novel silylmethylating agents will undoubtedly expand the synthetic chemist's arsenal.
References
A comparative study of silylating agents for derivatization in GC-MS analysis
A Comparative Guide to Silylating Agents for Derivativatization in GC-MS Analysis
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility and thermal stability, thereby improving chromatographic performance. Silylation, the most prevalent derivatization method, involves the replacement of active hydrogen atoms in functional groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[1][2] This process reduces the polarity of the compound and minimizes hydrogen bonding, making the analytes more amenable to GC-MS analysis.[1]
The choice of the appropriate silylating agent is crucial for achieving optimal analytical results and depends on the specific analytes, the complexity of the sample matrix, and the analytical objectives.[3] This guide provides a comparative study of common silylating agents, offering an objective look at their performance with supporting experimental data and detailed protocols.
Overview of Common Silylating Agents
Several silylating agents are commercially available, each with distinct characteristics in terms of reactivity, selectivity, and the volatility of their by-products. The most commonly used agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to enhance the reactivity of the primary silylating agent, especially for hindered functional groups.[4]
Table 1: Comparison of Common Silylating Agents
| Reagent | Silylating Strength & Reactivity | Volatility of By-products | Common Applications & Remarks |
| BSTFA | Strong silylating agent. Reactivity is enhanced with a catalyst like TMCS.[4] Reacts with a broad range of functional groups including alcohols, phenols, carboxylic acids, and amines.[3] | High volatility, which minimizes interference in the chromatogram.[5] | General purpose silylating agent suitable for a wide range of polar compounds.[4] Often used for the analysis of fatty acids and some steroids.[3] |
| MSTFA | Considered one of the strongest and most versatile silylating agents available.[3] Generally more reactive than BSTFA for many compounds.[3] | Most volatile of the trimethylsilyl acetamides, making it ideal for trace analysis where reagent peaks might interfere.[4] | Preferred for the analysis of steroids and amino acids due to its high reactivity.[4] Often cited as more efficient for a broader range of steroids.[3] |
| MTBSTFA | Forms tert-butyldimethylsilyl (t-BDMS) derivatives which are significantly more stable (10,000 times more stable against hydrolysis than TMS ethers) and less susceptible to moisture.[1][6] | Lower volatility compared to TMS by-products. | Ideal for complex sample matrices and when longer analysis times are required.[4] The increased stability of the derivatives is highly advantageous.[4] |
| TMCS | A small and reactive silylating agent, but generally not used on its own for derivatization.[1] | By-product is HCl, which can be corrosive. | Primarily used as a catalyst with other silylating reagents like BSTFA to improve the derivatization of sterically hindered groups.[1][4] |
Quantitative Performance Data
Direct quantitative comparison of derivatization yields across different studies is challenging due to variations in experimental conditions, matrices, and analytical methods.[4] However, some studies provide data on recoveries and relative performance for specific analyte classes.
Table 2: Reported Derivatization Efficiency and Recoveries
| Analyte Class | Silylating Agent | Reported Yield / Efficiency | Source |
| Fatty Acids | BSTFA + 1% TMCS | Recoveries reported to be between 82% and 111%. | [4] |
| Estrogenic Compounds | BSTFA + 1% TMCS | Complete derivatization achieved at 75°C for some compounds. | [4] |
| Anabolic-Androgenic Steroids | MSTFA/NH4I/ethanethiol | Outperformed BSTFA + 1% TMCS, indicating higher derivatization yields. | [4] |
| Amino Acids | MTBSTFA | Derivatives are more stable and less moisture-sensitive than those from BSTFA. | [4] |
Experimental Protocols
Successful and reproducible derivatization requires careful attention to experimental parameters, especially the exclusion of moisture, as silylating reagents are highly sensitive to water.[3] All glassware, solvents, and samples must be thoroughly dried.[3]
Table 3: Detailed Experimental Protocols for Silylation
| Analyte Class | Protocol | Source |
| Fatty Acids | 1. Dry the fatty acid extract or standard (1-10 mg) completely under a gentle stream of dry nitrogen. 2. Add 50-100 µL of BSTFA + 1% TMCS. 3. Tightly cap the vial and heat at 60°C for 15-60 minutes. 4. Cool to room temperature before GC-MS analysis. | |
| Amino Acids | 1. Dry a 50 µL aliquot of the amino acid solution. 2. Add 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile. 3. Heat at 100°C for 4 hours. 4. Neutralize with sodium bicarbonate before GC-MS analysis. | [6] |
| Steroids (General) | 1. To the dried sample, add 30 µL of methoximation reagent and heat at 60°C for 45 minutes. 2. Evaporate the solvent and add 100 µL of silylation reagent (e.g., MSTFA). 3. Incubate at 120°C for 30 minutes. 4. Evaporate the solvent, reconstitute in a suitable solvent, and inject into the GC-MS. | [7] |
| Metabolomic Profiling (Two-step) | 1. Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample and incubate at 37°C for 90 minutes with agitation. 2. Silylation: Add 80 µL of MSTFA and incubate at 37°C for 30 minutes with agitation. | [8] |
Visualizing the Workflow and Reagent Reactivity
To better understand the derivatization process and the selection of an appropriate reagent, the following diagrams illustrate the general workflow and the relative reactivity of common silylating agents.
Conclusion
The selection of a silylating agent for GC-MS derivatization is a critical decision that can significantly impact the quality of analytical results. BSTFA is a versatile, all-purpose reagent, while MSTFA offers higher reactivity, particularly for challenging analytes like steroids. MTBSTFA provides the advantage of forming highly stable derivatives, which is beneficial for complex matrices and prolonged analyses. The addition of a catalyst like TMCS can enhance the derivatization of sterically hindered compounds. By carefully considering the nature of the analyte and the analytical goals, and by following robust experimental protocols, researchers can effectively utilize silylation to achieve reliable and reproducible GC-MS data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: HPLC vs. In-situ NMR for Monitoring Chloromethyltrimethylsilane Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The precise monitoring of reaction kinetics is fundamental to understanding reaction mechanisms, optimizing process parameters, and ensuring the quality and efficiency of chemical transformations. Chloromethyltrimethylsilane (CMTMS) is a versatile reagent in organic synthesis, frequently employed for the introduction of the trimethylsilylmethyl group. The kinetics of its reactions, typically nucleophilic substitutions, are of significant interest. This guide provides an objective comparison of two powerful analytical techniques for monitoring these reactions: High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to the Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of components in a mixture. For reaction monitoring, this technique is typically used in an offline manner. Aliquots are withdrawn from the reaction mixture at specific time intervals, the reaction is quenched to halt its progress, and the sample is then analyzed by HPLC. The concentration of reactants, products, and any detectable intermediates is determined by the area of their corresponding peaks in the chromatogram.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy , often referred to as real-time NMR, allows for the non-invasive monitoring of a chemical reaction directly within the NMR spectrometer.[1] A sealed NMR tube containing the reaction mixture is placed in the spectrometer, and spectra are acquired at regular intervals. This provides a continuous stream of data on the concentrations of reactants, products, and intermediates as the reaction progresses.
Data Presentation: A Quantitative Comparison
While direct, side-by-side quantitative data for monitoring this compound reactions using both HPLC and in-situ NMR is not extensively available in published literature, the following table provides a comparison based on the general performance characteristics of each technique and data from analogous systems.
| Parameter | HPLC | In-situ NMR | Data Source/Justification |
| Limit of Detection (LOD) | Lower (typically µg/mL to ng/mL) | Higher (typically mg/mL to µg/mL) | HPLC with UV detection generally offers higher sensitivity than NMR.[1] |
| Limit of Quantification (LOQ) | Lower (typically µg/mL) | Higher (typically mg/mL) | Similar to LOD, the ability to quantify low concentrations is generally better with HPLC.[2][3] |
| Temporal Resolution | Minutes to hours (sampling dependent) | Seconds to minutes (acquisition dependent) | In-situ NMR allows for more rapid data acquisition, providing a more detailed kinetic profile.[4] |
| Sample Preparation | Quenching and dilution required | Minimal (dissolution in deuterated solvent) | The need for quenching in HPLC introduces an extra step and a potential source of error.[1] |
| Information Richness | Quantitative concentration data | Structural and quantitative data | NMR provides structural information, aiding in the identification of unknown intermediates.[1] |
| Throughput | Lower (serial sample analysis) | Potentially higher (automated acquisitions) | Automated in-situ NMR can monitor multiple reactions in parallel with appropriate hardware. |
| Cost (Initial Investment) | Lower to Moderate | High | NMR spectrometers represent a significantly larger capital investment than HPLC systems.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for monitoring a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-).
HPLC Method
This protocol is adapted from methods used for similar organosilane compounds.
1. Reaction Setup:
-
In a thermostated reaction vessel, dissolve this compound (e.g., 0.1 M) in a suitable solvent (e.g., acetonitrile).
-
Initiate the reaction by adding the nucleophile (e.g., 0.1 M).
2. Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a vial containing a cold solvent that stops the reaction (e.g., a mixture of the mobile phase).
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the reactant and product have absorbance (e.g., 220 nm, depending on the nucleophile).
-
Injection Volume: 10 µL.
-
Quantification: Generate a calibration curve for both this compound and the expected product to convert peak areas to concentrations.
In-situ NMR Method
1. Sample Preparation:
-
In a standard 5 mm NMR tube, dissolve this compound (e.g., 0.05 M) and an internal standard of known concentration (e.g., mesitylene) in a deuterated solvent (e.g., acetonitrile-d3).
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the nucleophile.
2. Reaction Initiation and Monitoring:
-
At time zero, inject the nucleophile into the NMR tube, cap and shake vigorously to ensure mixing.
-
Quickly insert the NMR tube into the pre-thermostated NMR spectrometer.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: A series of automated ¹H NMR spectra are acquired at regular intervals (e.g., every 1-2 minutes).
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure quantitative accuracy.
-
A small number of scans (e.g., 4-8) is typically sufficient for good signal-to-noise.
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic signals of the reactant (singlet for -CH₂Cl protons, typically around δ 2.6-2.8 ppm) and the product (e.g., singlet for -CH₂Nu protons) relative to the integral of the internal standard.
-
Plot the change in concentration over time to determine the reaction kinetics.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for HPLC and in-situ NMR reaction monitoring.
Logical Relationships: Technique Comparison
Caption: Comparison of advantages and disadvantages of HPLC and in-situ NMR.
Conclusion and Recommendations
The choice between HPLC and in-situ NMR for monitoring the kinetics of this compound reactions depends heavily on the specific goals of the study.
HPLC is the preferred method when:
-
High sensitivity is required to detect low-concentration species.[1]
-
The cost of instrumentation is a major consideration.[1]
-
A well-established and robust method is needed for routine analysis.[1]
In-situ NMR is the superior choice when:
-
Real-time, continuous monitoring of the reaction is necessary for a detailed kinetic profile.[1]
-
The identification of unknown or transient intermediates is a key objective.[1]
-
Sample quenching is difficult or may introduce artifacts into the analysis.[1]
-
A higher throughput for kinetic profiling of multiple reactions is desired.
For a comprehensive understanding of complex reaction mechanisms, a synergistic approach can be highly effective. In-situ NMR can be employed for initial mechanistic investigations and the identification of all reacting species, while a validated HPLC method can be used for routine, high-sensitivity quantitative analysis and quality control.[1] This dual-pronged approach leverages the strengths of both techniques to provide a complete picture of the reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Validating Silylated Product Structures
For Researchers, Scientists, and Drug Development Professionals
Silylation is a cornerstone of chemical derivatization, enhancing the volatility, stability, and chromatographic behavior of compounds bearing active hydrogen atoms. This modification is pivotal for analyses in metabolomics, steroid profiling, and the characterization of natural products. The unequivocal structural validation of the resulting silylated products is critical for data integrity. This guide provides an objective comparison of three powerful spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for this purpose. We present a synthesis of experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate analytical strategy.
At a Glance: Comparison of Spectroscopic Techniques
The choice of spectroscopic method for validating silylated products depends on the specific information required, from confirmation of derivatization to complete structural elucidation and stereochemical assignment.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Molecular weight, fragmentation patterns, elemental composition (HRMS) | Detailed molecular structure, connectivity, stereochemistry | Presence/absence of functional groups |
| Strengths | High sensitivity, excellent for quantification, compatible with chromatography (GC-MS) | Unambiguous structure determination, non-destructive | Rapid, real-time reaction monitoring, cost-effective |
| Limitations | Isomers can be difficult to distinguish, fragmentation can be complex | Lower sensitivity, requires higher sample concentration, complex spectra for mixtures | Limited structural information, not suitable for complex mixtures without chromatography |
| Typical Application | Confirmation of silylation, identification in complex mixtures, quantification | Complete structural elucidation of novel compounds, stereochemical analysis | Monitoring reaction completion, confirming the presence of silyl (B83357) ethers |
Mass Spectrometry: High-Sensitivity Detection and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a dominant technique for the analysis of silylated compounds, leveraging the increased volatility and thermal stability conferred by silylation.[1] Electron Ionization (EI) is a common ionization method that provides reproducible fragmentation patterns, aiding in structural identification.
Comparing TMS and TBDMS Derivatives in Mass Spectrometry
The choice of silylating agent, most commonly those yielding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, significantly influences the mass spectrum. TBDMS derivatives are bulkier and often produce more abundant molecular ions or ions resulting from the loss of the tert-butyl group, which can be advantageous for molecular weight determination.[2]
| Characteristic Ion/Fragment | Trimethylsilyl (TMS) Derivative | tert-Butyldimethylsilyl (TBDMS) Derivative | Significance |
| Molecular Ion (M+) | Often weak or absent | More frequently observed | Confirmation of molecular weight |
| [M-15]+ | Loss of a methyl group (CH₃) | Loss of a methyl group (CH₃) | Common fragment for both |
| [M-57]+ | Not typically observed | Prominent loss of a tert-butyl group (C₄H₉) | Diagnostic for TBDMS derivatives[2] |
| Base Peak | Often m/z 73 [Si(CH₃)₃]⁺ | Often [M-57]⁺ | Indicates the most stable fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail regarding the molecular structure of silylated products. ¹H and ¹³C NMR are routinely used to confirm the introduction of the silyl group and to probe its effect on the electronic environment of the parent molecule.
Comparative ¹H and ¹³C NMR Data for Silylated Alcohols
The introduction of a silyl ether results in characteristic shifts in the NMR spectrum. The protons and carbons of the silyl group itself give rise to new signals, while the signals of the atoms near the site of silylation are also shifted. The chemical shift of the silyl group's protons is typically found in the upfield region of the ¹H NMR spectrum.
| Nucleus | TMS Ether | TBDMS Ether | General Observations |
| ¹H (silyl group) | ~0.1 ppm (singlet, 9H) | ~0.1 ppm (singlet, 6H), ~0.9 ppm (singlet, 9H) | Distinct singlets for the methyl and tert-butyl protons of the TBDMS group. |
| ¹³C (silyl group) | ~0 ppm | ~-5 ppm (Si-(CH₃)₂), ~18 ppm (quaternary C), ~26 ppm (tert-butyl CH₃) | Multiple signals for the TBDMS group provide additional confirmation. |
| ¹H (α-proton) | Downfield shift compared to the parent alcohol | Downfield shift, often slightly less than with TMS | The magnitude of the shift depends on the molecular structure. |
| ¹³C (α-carbon) | Downfield shift compared to the parent alcohol | Downfield shift, often slightly less than with TMS | The change in chemical shift confirms the site of silylation. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Monitoring the Silylation Reaction
FTIR spectroscopy is a rapid and effective tool for monitoring the progress of a silylation reaction. The key spectral changes involve the disappearance of the absorption band corresponding to the active hydrogen (e.g., O-H stretch of an alcohol) and the appearance of new bands associated with the newly formed silyl ether bond.
Key FTIR Vibrational Frequencies in Silylation
| Vibrational Mode | Wavenumber (cm⁻¹) | Appearance in Spectrum |
| O-H Stretch (Alcohol/Phenol) | 3200-3600 (broad) | Disappears upon complete silylation. |
| Si-O-C Stretch | 1000-1250 (strong) | Appears upon silylation, indicating the formation of a silyl ether. |
| Si-C Stretch | 750-850 (strong) | Characteristic of the silyl group itself. |
Experimental Protocols
GC-MS Analysis of Silylated Compounds
This protocol provides a general procedure for the derivatization and GC-MS analysis of a sample containing hydroxyl or carboxyl groups using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample into a 2 mL autosampler vial.
-
Derivatization:
-
Add 200 µL of anhydrous pyridine (B92270) to dissolve the sample and vortex for 1 minute.[3]
-
Add 100 µL of MSTFA to the vial.[3]
-
Securely cap the vial and vortex for 30 seconds.[3]
-
Heat the vial at 70°C for 60 minutes in a heating block.[3]
-
-
GC-MS Parameters:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 70°C (hold for 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.[3]
-
Ion Source Temperature: 230°C.
-
-
-
Data Analysis: Identify the silylated products by their retention times and mass spectra, comparing them to spectral libraries or analyzing the fragmentation patterns.
NMR Spectroscopy for Structural Elucidation of Silyl Ethers
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a purified silylated product.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified silylated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing and Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both ¹H and ¹³C spectra. Assign the signals to the corresponding nuclei in the molecule.
In-Situ ATR-FTIR Monitoring of a Silylation Reaction
This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR probe to monitor the progress of a silylation reaction in real-time.
-
Experimental Setup:
-
Set up the reaction vessel with a stirrer and an inlet for the ATR probe.
-
Insert the ATR-FTIR probe into the reaction mixture, ensuring the crystal is fully submerged.
-
-
Data Acquisition:
-
Spectrometer: An FTIR spectrometer equipped with an ATR probe (e.g., diamond or ZnSe crystal).
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Collect a background spectrum of the solvent and starting materials before initiating the reaction. Once the silylating agent is added, collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Reaction Monitoring:
-
Charge the reaction vessel with the substrate and solvent.
-
Start stirring and data acquisition.
-
Add the silylating agent to initiate the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the O-H or N-H stretching band of the starting material.
-
Concurrently, monitor the increase in the intensity of the Si-O-C stretching band of the silylated product.
-
The reaction is considered complete when the starting material's characteristic band disappears and the product's band intensity plateaus.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic validation of silylated products.
Caption: Logical comparison of spectroscopic methods for silylated product validation.
References
A Comparative Analysis of the Stability of Trimethylsilylmethyl Ethers and Other Common Alcohol Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The ideal protecting group must be readily introduced, stable to a variety of reaction conditions, and selectively removable under mild conditions that do not compromise the integrity of the target molecule. This guide provides an objective comparison of the stability of trimethylsilylmethyl (TMSM) ethers, derived from chloromethyltrimethylsilane, with other commonly employed alcohol protecting groups, including various silyl (B83357) ethers and benzyl (B1604629) ethers. The information presented is supported by available experimental data to facilitate informed decisions in synthetic strategy.
Relative Stability: A Quantitative and Qualitative Overview
The stability of a protecting group is paramount and is dictated by factors such as steric hindrance and electronic effects. While direct quantitative comparative data for the stability of TMSM ethers is not extensively available in the reviewed literature, their stability can be inferred from the behavior of structurally related groups and the conditions required for their cleavage.
Silyl ethers, as a class, exhibit a wide range of stabilities, primarily influenced by the steric bulk of the substituents on the silicon atom. Generally, increased steric hindrance enhances stability towards both acidic and basic hydrolysis.[1][2][3] Benzyl ethers, on the other hand, are known for their broad stability under many conditions but are uniquely susceptible to catalytic hydrogenolysis.
The following table summarizes the relative stability of common alcohol protecting groups under various reaction conditions. The stability of the Trimethylsilylmethyl (TMSM) ether is inferred based on its structure as a hybrid between a simple methyl ether and a silyl ether, suggesting a stability profile that is greater than a simple trimethylsilyl (B98337) (TMS) ether but likely susceptible to specific Lewis acid or fluoride-mediated cleavage conditions.
| Protecting Group | Reagent/Condition Category | Stability |
| Trimethylsilylmethyl (TMSM) | Acidic Conditions | Moderate (Inferred) |
| Basic Conditions | High (Inferred) | |
| Fluoride (B91410) Ions (e.g., TBAF) | Labile (Inferred) | |
| Catalytic Hydrogenolysis | Stable (Inferred) | |
| Trimethylsilyl (TMS) | Acidic Conditions | Very Low[1] |
| Basic Conditions | Very Low[1] | |
| Fluoride Ions (e.g., TBAF) | Very Labile[4] | |
| Catalytic Hydrogenolysis | Stable | |
| Triethylsilyl (TES) | Acidic Conditions | Low[1] |
| Basic Conditions | Low[1] | |
| Fluoride Ions (e.g., TBAF) | Labile[5] | |
| Catalytic Hydrogenolysis | Stable | |
| tert-Butyldimethylsilyl (TBDMS) | Acidic Conditions | Moderate[1] |
| Basic Conditions | High[1] | |
| Fluoride Ions (e.g., TBAF) | Labile[6] | |
| Catalytic Hydrogenolysis | Stable | |
| Triisopropylsilyl (TIPS) | Acidic Conditions | High[1] |
| Basic Conditions | Very High[1] | |
| Fluoride Ions (e.g., TBAF) | Labile | |
| Catalytic Hydrogenolysis | Stable | |
| tert-Butyldiphenylsilyl (TBDPS) | Acidic Conditions | Very High[1] |
| Basic Conditions | High[1] | |
| Fluoride Ions (e.g., TBAF) | Labile | |
| Catalytic Hydrogenolysis | Stable | |
| Benzyl (Bn) | Acidic Conditions | High (cleaved by strong Lewis acids) |
| Basic Conditions | Very High | |
| Fluoride Ions (e.g., TBAF) | Stable | |
| Catalytic Hydrogenolysis | Very Labile |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the formation of a TMSM ether and the deprotection of various common alcohol protecting groups.
Formation of Trimethylsilylmethyl (TMSM) Ether
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
This compound ((CH₃)₃SiCH₂Cl, 1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting TMSM ether by flash column chromatography.
Deprotection Protocols
1. Acid-Catalyzed Deprotection of a TMS Ether
TMS ethers are readily cleaved under mild acidic conditions.[1]
Materials:
-
TMS-protected alcohol
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl (e.g., a few drops) and stir the solution at room temperature.
-
Monitor the reaction by TLC; deprotection is typically rapid (5-30 minutes).[1]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
2. Fluoride-Mediated Deprotection of a TBDMS Ether
The silicon-fluoride bond is exceptionally strong, making fluoride ions highly effective for cleaving silyl ethers.[6]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
3. Deprotection of Benzyl (Bn) Ethers by Catalytic Hydrogenolysis
This is one of the most common and mildest methods for benzyl ether deprotection.
Materials:
-
Benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualizing the Synthetic Workflow and Stability Relationships
The following diagrams illustrate the general workflow for the protection and deprotection of an alcohol with a TMSM group and a comparison of the relative stability of different protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Cost-benefit analysis of using chloromethyltrimethylsilane in large-scale synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents and synthetic routes has profound implications for process efficiency, cost-effectiveness, and environmental impact. Chloromethyltrimethylsilane (CMTMS) has emerged as a valuable reagent, primarily for the introduction of a trimethylsilylmethyl group, which is a key step in various olefination reactions. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, with a direct comparison to its main alternative, the Wittig reaction.
Executive Summary
This compound is a cornerstone reagent for the Peterson olefination, a powerful method for the synthesis of alkenes. Its primary advantages in a large-scale context lie in the potential for higher yields, stereochemical control, and the generation of byproducts that are generally easier to remove compared to those from the Wittig reaction. However, the initial cost of CMTMS and the use of strong bases are key considerations.
The Wittig reaction, a classic and widely used olefination method, often utilizes more readily available and sometimes cheaper starting materials. Its major drawback, particularly on an industrial scale, is the formation of triphenylphosphine (B44618) oxide (TPPO) as a stoichiometric byproduct. The removal of TPPO is notoriously difficult and costly, significantly impacting the process mass intensity (PMI) and overall process economics.
This guide will delve into a quantitative comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in making informed decisions for their large-scale synthesis campaigns.
Performance and Cost Comparison
A direct comparison of the Peterson olefination using this compound and the Wittig reaction reveals a trade-off between upfront reagent costs and downstream processing expenses.
| Parameter | Peterson Olefination (using CMTMS) | Wittig Reaction (using Methyltriphenylphosphonium (B96628) Bromide) | Key Considerations |
| Reagent Cost | This compound (CMTMS): ~$1-3/kg (industrial grade, China) to ₹2000/kg (India) | Methyltriphenylphosphonium Bromide: ~$393/kg | While the Wittig reagent precursor appears more expensive on a per-kilogram basis, a full cost analysis must consider molar equivalents and overall process costs. |
| Typical Yields | Generally high, often exceeding 85-90%.[1] | Highly variable depending on the substrate and reaction conditions, but can be lower than Peterson olefination for complex molecules. | Higher yields in the Peterson olefination can lead to significant cost savings in raw materials and downstream processing. |
| Byproducts | Trimethylsilanol (Me3SiOH) or its derivatives. | Triphenylphosphine oxide (TPPO). | Me3SiOH is generally more volatile and easier to remove than the high-boiling, crystalline TPPO. |
| Byproduct Removal | Typically straightforward through distillation or aqueous work-up. | Difficult and costly on a large scale, often requiring extensive chromatography or specialized precipitation methods.[2] | The cost of TPPO removal and disposal is a major economic and environmental drawback of the Wittig reaction.[2] |
| Process Mass Intensity (PMI) | Generally lower due to higher yields and easier byproduct removal. | Significantly higher due to the stoichiometric formation of TPPO and the solvents required for its removal. | A lower PMI indicates a more sustainable and cost-effective process. |
| Stereoselectivity | Can be controlled to produce either (E) or (Z)-alkenes from the same intermediate by choosing acidic or basic workup conditions.[3] | Stereoselectivity can be challenging to control, often favoring the Z-alkene with unstabilized ylides.[4] | The ability to control stereochemistry is a significant advantage of the Peterson olefination in the synthesis of specific isomers. |
| Reagent Preparation | The active reagent (e.g., trimethylsilylmethyl lithium or Grignard) is typically prepared in situ from CMTMS. | The phosphonium (B103445) ylide is also typically prepared in situ from the corresponding phosphonium salt. | Both methods require the handling of strong bases. |
Experimental Protocols
Large-Scale Peterson Olefination (General Procedure)
This protocol is a generalized representation for a large-scale Peterson olefination reaction. Specific quantities and conditions must be optimized for the particular substrate.
1. Reagent Preparation (in situ generation of Trimethylsilylmethyl Grignard Reagent):
-
A suitable reactor is charged with magnesium turnings and an ethereal solvent (e.g., THF, 2-MeTHF).
-
A solution of this compound in the ethereal solvent is added dropwise to initiate the Grignard reaction. The temperature is maintained between 25-30°C.
-
The reaction is monitored for the consumption of magnesium.
2. Olefination Reaction:
-
The prepared Grignard reagent is cooled to a suitable temperature (e.g., 0-5°C).
-
A solution of the ketone or aldehyde substrate in an appropriate solvent is added slowly to the Grignard reagent, maintaining the temperature.
-
The reaction is stirred until completion, as monitored by a suitable analytical technique (e.g., HPLC, GC).
3. Work-up and Product Isolation:
-
The reaction mixture is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by distillation or crystallization.
Large-Scale Wittig Reaction (General Procedure)
This protocol provides a general outline for a large-scale Wittig reaction. Optimization of specific parameters is crucial for each application.
1. Ylide Formation:
-
A suitable reactor is charged with methyltriphenylphosphonium bromide and a suitable solvent (e.g., THF).
-
The suspension is cooled to a low temperature (e.g., -78°C to 0°C).
-
A strong base (e.g., n-butyllithium, sodium bis(trimethylsilyl)amide) is added slowly to form the ylide, typically indicated by a color change.
2. Olefination Reaction:
-
A solution of the aldehyde or ketone substrate in a suitable solvent is added slowly to the ylide solution at a controlled temperature.
-
The reaction is allowed to warm to room temperature and stirred until completion.
3. Work-up and Product Isolation:
-
The reaction is quenched with water or a saturated aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is then purified to remove the triphenylphosphine oxide byproduct, which may involve:
-
Crystallization/recrystallization.
-
Column chromatography (less desirable for very large scale).
-
Precipitation of a TPPO-metal salt complex (e.g., with MgCl2 or ZnCl2).[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the Peterson olefination and Wittig reaction, as well as a decision-making pathway for selecting an appropriate olefination method.
References
Literature review of the synthetic utility of chloromethyltrimethylsilane versus other silylating agents
A Comparative Guide to Silylating Agents: The Unique Role of Chloromethyltrimethylsilane
In the landscape of modern organic synthesis, silylating agents are indispensable tools, primarily employed for the protection of sensitive functional groups like alcohols.[1] However, the utility of organosilicon compounds extends far beyond this role. This guide provides a comparative analysis of this compound (CMTMS) and other common silylating agents, highlighting their distinct applications, performance, and underlying mechanistic pathways. While traditional silylating agents introduce a silyl (B83357) group directly onto a heteroatom, CMTMS serves as a unique reagent for introducing a trimethylsilylmethyl (-CH₂SiMe₃) group, a functionality that enables powerful carbon-carbon bond-forming reactions.[2][3]
Section 1: this compound as a Carbon Nucleophile Precursor
This compound's primary synthetic value lies not in direct silylation of heteroatoms, but as a precursor to the trimethylsilylmethyl carbanion. This nucleophile is a key reactant in the Peterson olefination, a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[2][4]
The unique structure of CMTMS, featuring a reactive chloromethyl group attached to a trimethylsilyl (B98337) moiety, allows it to be a versatile building block in organic synthesis.[5] It can undergo nucleophilic substitution reactions to attach various functional groups to the trimethylsilyl unit.[6]
The Peterson Olefination Pathway
The Peterson olefination involves the addition of an α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate.[7][8] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.[4] A significant advantage of this method is that the stereochemical outcome (E or Z alkene) can often be controlled by the choice of elimination conditions.[4][9]
A key advantage of the Peterson olefination is the nature of its byproduct. The eliminated silanol, Me₃SiOH, readily dimerizes to the volatile and chemically inert hexamethyldisiloxane, which can be easily removed by evaporation, simplifying product purification.[10]
Performance Data in Alkene Synthesis
The Peterson olefination provides a reliable method for the methylenation of a wide array of ketones, including sterically hindered and perfluoroalkyl ketones, often yielding excellent results where other methods may fail.
| Carbonyl Substrate | Olefin Product | Yield (%) | Reference |
| 4-Phenylcyclohexanone | 4-Phenyl-1-methylenecyclohexane | 86% | [4] |
| 1,1,1-Trifluoroacetophenone | 3,3,3-Trifluoro-1-phenylpropene | 95% | [11] |
| 2-Adamantanone | 2-Methyleneadamantane | 92% | [7][12] |
Experimental Protocol: Peterson Olefination
The following is a representative protocol for the methylenation of a ketone using a reagent derived from this compound.[4]
-
Reagent Preparation : In a flame-dried, argon-purged flask, add magnesium turnings. Add a solution of this compound in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent, (trimethylsilyl)methylmagnesium chloride.
-
Addition to Carbonyl : To a solution of the ketone (1.0 eq) in anhydrous diethyl ether at 0 °C, add the prepared Grignard reagent (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Acid-Catalyzed Elimination : Cool the reaction mixture to 0 °C and slowly add 5% aqueous sulfuric acid. Stir vigorously for 30 minutes.
-
Work-up : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure alkene.
Section 2: Traditional Silylating Agents for Hydroxyl Protection
In contrast to the carbon-carbon bond-forming utility of CMTMS, traditional silylating agents like trimethylsilyl chloride (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl) are primarily used to protect hydroxyl groups.[1][13] This strategy prevents alcohols from participating in unwanted side reactions during subsequent synthetic steps.[14] The choice of silylating agent is critical, as it dictates the stability of the resulting silyl ether and the conditions required for its eventual removal.[1]
The stability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom.[15] Bulkier groups provide greater steric shielding to the silicon-oxygen bond, making it more resistant to cleavage.[16]
Comparative Data of Common Silylating Agents
The selection of a silylating agent is a balance between ease of installation and the robustness required for subsequent chemical steps. The relative stability of common silyl ethers is a key consideration.
| Silylating Agent | Structure | Typical Base / Solvent | Relative Stability (Acidic Cleavage vs. TMS=1) | Key Features |
| TMSCl | Me₃SiCl | Et₃N / CH₂Cl₂ | 1 | Very labile, easily cleaved, useful for temporary protection.[17][18] |
| TESCl | Et₃SiCl | Imidazole (B134444) / DMF | 64 | More stable than TMS, good general-purpose protecting group.[15][18] |
| TBDMSCl | tBuMe₂SiCl | Imidazole / DMF | 20,000 | Widely used, robust, stable to chromatography, cleaved by fluoride.[15][19] |
| TIPSCl | iPr₃SiCl | Imidazole / DMF | 700,000 | Very bulky, highly stable, selectively protects primary alcohols.[15][18] |
| TBDPSCl | tBuPh₂SiCl | Imidazole / DMF | 5,000,000 | Extremely stable, resistant to many reaction conditions.[15][20] |
Data compiled from multiple sources.[15][16][20]
The tert-butyldimethylsilyloxy (TBDMS) group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyloxy (TMS) group.[16][21] This significant difference allows for the selective removal of a TMS ether in the presence of a TBDMS ether, a powerful strategy in complex molecule synthesis.[16]
Experimental Protocol: TBDMS Protection of a Primary Alcohol
The following protocol details the widely used procedure for the selective protection of a primary alcohol using TBDMSCl.[19]
-
Setup : Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) in a flask under an argon atmosphere.
-
Silylation : Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution at room temperature. For substrates where selectivity is crucial, the reaction can be cooled to 0 °C.[19]
-
Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[19]
-
Work-up : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure TBDMS ether.[19]
Objective Comparison and Summary
The choice between this compound and other silylating agents is fundamentally determined by the desired synthetic transformation. Their functions are distinct and generally not interchangeable.
-
This compound (CMTMS) is a specialized reagent used to introduce a CH₂SiMe₃ group. Its primary application is as a precursor for α-silyl carbanions, which are key intermediates in the Peterson olefination for alkene synthesis.[2][7] It functions as a carbon-chain extender and functional group transformer.
-
Traditional Silylating Agents (TBDMSCl, etc.) are used for heteroatom protection, most commonly forming silyl ethers with alcohols.[1] Their role is to temporarily mask the reactivity of the hydroxyl group. The stability of these protecting groups is tunable based on the steric bulk of the silyl group, allowing for complex, multi-step synthetic sequences.[15][20]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2344-80-1 [chemicalbook.com]
- 3. zmsilane.com [zmsilane.com]
- 4. Peterson Olefination | NROChemistry [nrochemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. The Peterson Olefination Reaction | Semantic Scholar [semanticscholar.org]
- 13. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 18. Silyl Groups - Gelest [technical.gelest.com]
- 19. benchchem.com [benchchem.com]
- 20. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of Chloromethyltrimethylsilane: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like chloromethyltrimethylsilane are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, building on a foundation of safety and operational excellence.
This compound is a highly flammable and corrosive compound that reacts with water and moisture to produce toxic and corrosive hydrogen chloride gas.[1] Therefore, adherence to strict safety protocols throughout the handling and disposal process is critical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1][2] | Protects against splashes of the liquid and exposure to corrosive vapors.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin contact, which can cause severe burns.[1][3][5] |
| Body Protection | Flame-resistant lab coat and appropriate protective clothing.[4][6] | Protects against splashes and potential fire hazards. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[2][4] For emergencies or in poorly ventilated areas, a NIOSH/MSHA approved respirator or a self-contained breathing apparatus (SCBA) may be necessary.[2][6] | Prevents inhalation of irritating and corrosive vapors.[1][3] |
All handling and disposal operations should be conducted within a chemical fume hood to manage the release of flammable and corrosive vapors.[2][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
Disposal Planning and Procedure
The preferred method for the disposal of this compound is through a licensed and approved waste disposal company.[5][7] Do not attempt to dispose of large quantities in the laboratory. For incidental small spills or the management of residual amounts, a carefully controlled neutralization procedure can be employed.
Before beginning, assess the volume of this compound to be disposed of. This procedure is intended for small, laboratory-scale quantities (typically less than 50 mL). Ensure all necessary PPE is worn and that the work area is free of incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.[8]
In the event of a small spill, contain the liquid using an inert absorbent material like dry sand or vermiculite.[4] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[2]
This procedure should be performed in a chemical fume hood with extreme caution.
Materials:
-
This compound waste
-
Sodium bicarbonate (soda ash) or a mixture of soda ash and calcium hydroxide (B78521) (soda-lime)
-
A large beaker or flask (at least 10 times the volume of the waste)
-
A non-reactive stirrer
-
Dropping funnel or pipette
-
Ice bath
Protocol:
-
Place the beaker or flask in an ice bath to control the reaction temperature.
-
For each volume of this compound, prepare a sufficient quantity of a neutralizing agent. A 5-10% aqueous solution of sodium bicarbonate can be used, but extreme caution is necessary due to the violent reaction with water.[5] A safer alternative is to slowly add the this compound to a stirred slurry of sodium bicarbonate or soda-lime in a non-reactive solvent, followed by the slow addition of water.
-
Under constant stirring, slowly and carefully add the this compound to the neutralizing agent. The reaction is exothermic and will produce hydrogen chloride gas, which will be neutralized by the base.
-
Control the rate of addition to prevent excessive foaming and temperature increase.
-
After the addition is complete, continue to stir the mixture for at least one hour to ensure complete neutralization.
-
Check the pH of the resulting solution to ensure it is neutral (pH 6-8).
-
The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these rigorous safety and disposal protocols, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific guidelines and safety data sheets (SDS) before handling any hazardous chemical.[1][8][9]
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. zmsilane.com [zmsilane.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scribd.com [scribd.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Chloromethyltrimethylsilane
Essential Safety and Handling Guide for Chloromethyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical, immediate safety protocols and logistical information for the proper handling and disposal of this compound (CAS No. 2344-80-1). Adherence to these procedures is essential for ensuring a safe laboratory environment. This compound is a highly flammable and corrosive liquid and vapor that reacts with moisture, releasing hazardous byproducts.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[4][5]
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles should be worn at all times. For operations with a higher risk of splashing, a face shield used in conjunction with goggles is recommended.[4][5] |
| Hand Protection | Chemical-resistant gloves such as neoprene or nitrile rubber are recommended.[4][5][6] Always inspect gloves for integrity before use.[4] A regular replacement schedule should be established to prevent permeation by the chemical.[7] |
| Body Protection | A lab coat or flame-retardant antistatic protective clothing should be worn to prevent skin contact.[4][8] For full body protection, especially in case of spills, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9] If vapors or aerosols are generated, a NIOSH-certified respirator with a cartridge for acid gases and organic vapors is necessary.[4][8] |
| Footwear | Closed-toe shoes, preferably safety footwear, should be worn in areas where chemicals are handled.[5][7] |
Operational Plan: Safe Handling Procedure
A strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[4][5]
-
Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][9]
-
Keep the container of this compound tightly closed when not in use.[1][4]
-
Ground and bond all containers and receiving equipment to prevent static discharges.[1][10] Use non-sparking tools.[1][8]
2. Handling:
-
Avoid all contact with skin and eyes.[4]
-
Do not breathe in vapors or mist.[4]
-
Handle under an inert atmosphere (e.g., argon or nitrogen) if the experiment is sensitive to moisture.[4]
-
Keep away from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, and amines.[1][6]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling the compound.[4]
-
Contaminated clothing should be removed immediately and washed before reuse.[4]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste this compound and contaminated materials (e.g., paper towels, gloves) in a designated, tightly sealed, and properly labeled hazardous waste container.[11]
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4][12]
2. Professional Disposal:
-
The primary and recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[12]
-
Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.[12]
-
Ensure that all local, regional, and national regulations regarding hazardous waste disposal are strictly followed.[12]
3. Spill Cleanup:
-
In case of a spill, evacuate the area and remove all sources of ignition.[9]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[9]
-
Absorb the spill with an inert, dry material such as vermiculite (B1170534) or sand.[9][13]
-
Collect the absorbed material in a suitable, closed container for disposal as hazardous waste.[9]
-
Do not use water for cleanup as it reacts violently with the substance.[3][6]
Workflow for Handling and Disposal
References
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. zmsilane.com [zmsilane.com]
- 6. nbinno.com [nbinno.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. web.mit.edu [web.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal [cool.culturalheritage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
